Methyl 4-amino-3,5-dimethylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSRTLJLMXSRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452524 | |
| Record name | Methyl 4-amino-3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3095-48-5 | |
| Record name | Benzoic acid, 4-amino-3,5-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3095-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 4-amino-3,5-dimethylbenzoate (CAS 3095-48-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3,5-dimethylbenzoate is an organic compound with the CAS number 3095-48-5. Structurally, it is a substituted aniline and a benzoate ester. This molecule serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and research applications.[1] While its direct biological activities are not extensively documented in publicly available literature, its role as a building block in the synthesis of potentially bioactive compounds, such as neuroprotective hydrazides and diphenylamine-based retinoids, suggests its importance in medicinal chemistry.[2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and safety information. Due to the limited available data on its specific biological functions, this document will focus on its chemical characteristics and synthetic utility, while also providing general protocols for assays relevant to its potential, yet unconfirmed, activities based on its structural analogs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported melting and boiling points in the literature.
| Property | Value | Source(s) |
| CAS Number | 3095-48-5 | [1][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][3] |
| Molecular Weight | 179.22 g/mol | [1][3] |
| Appearance | Colorless or light yellow solid | [1] |
| Melting Point | 72-75 °C / 106-107 °C | [1][4] |
| Boiling Point | 282 °C / 331.3 °C (Predicted) | [1][4] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [1] |
| Density | 1.105 g/cm³ (Predicted) | [4] |
Synthesis
The most commonly cited method for the synthesis of this compound is the reduction of its nitro precursor, methyl 3,5-dimethyl-4-nitrobenzoate.
Synthetic Workflow
Experimental Protocol: Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate
This protocol is adapted from established synthetic procedures.
Materials:
-
Methyl 3,5-dimethyl-4-nitrobenzoate
-
Iron powder
-
37% Hydrochloric acid
-
Methanol
-
Celite™
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of methyl 3,5-dimethyl-4-nitrobenzoate (1.0 eq) in methanol, sequentially add iron powder (6.0 eq) and 37% hydrochloric acid (1.0 eq) at 0 °C.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 16 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture through a bed of Celite™ and wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude solid product, this compound.
-
The crude product can be further purified by recrystallization if necessary.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities, mechanisms of action, or associated signaling pathways for this compound. It is primarily documented as a chemical intermediate.[1] The ethyl ester analog, ethyl 4-amino-3,5-dimethylbenzoate, has been noted for its potential anti-inflammatory and antioxidant properties, which are areas of interest for scientific research.[1] However, these properties have not been directly demonstrated for the methyl ester.
Given the absence of specific data, no signaling pathway diagrams can be provided at this time. Future research is required to elucidate any potential biological roles of this compound.
Potential Research Applications and Experimental Protocols
While no specific biological activities have been confirmed for this compound, its structural similarity to other bioactive molecules suggests potential avenues for investigation. The following are hypothetical research applications and generalized experimental protocols that could be adapted to study this compound.
Potential as an Anti-inflammatory Agent
Based on the properties of its ethyl ester analog, one could hypothesize that this compound may possess anti-inflammatory activity. A general protocol to screen for such activity is provided below.
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or fresh hen's egg albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (as a standard anti-inflammatory drug)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.
-
Prepare a 1% aqueous solution of BSA or egg albumin.
-
The reaction mixture consists of 0.2 mL of the albumin solution, 2.8 mL of PBS (pH 6.4), and 2.0 mL of the test compound solution at various concentrations.
-
A control solution is prepared by substituting the test compound with the solvent.
-
Incubate the reaction mixtures at 37 °C for 20 minutes.
-
Induce denaturation by heating the mixtures in a water bath at 70 °C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Potential as an Antioxidant Agent
Many aniline derivatives exhibit antioxidant properties. The potential of this compound as an antioxidant could be evaluated using the DPPH radical scavenging assay.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (as a standard antioxidant)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of test concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate or cuvettes, add a defined volume of the test compound solution at various concentrations.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
A control is prepared using methanol instead of the test compound.
-
Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Safety Information
This compound is considered to be an irritant to the eyes and skin.[1] It is recommended to handle this compound in a well-ventilated area and to avoid inhaling its vapors.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It should be stored away from fire, high temperatures, and oxidizing agents.[1] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. While its direct biological activities remain largely unexplored, its use as a precursor for more complex molecules in drug discovery highlights its significance. The lack of data on its biological effects presents an opportunity for future research to investigate its potential anti-inflammatory, antioxidant, or other therapeutic properties. The experimental protocols provided in this guide offer a starting point for such investigations. As with any chemical substance, proper safety precautions should be observed during its handling and use.
References
Methyl 4-amino-3,5-dimethylbenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 4-amino-3,5-dimethylbenzoate
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for this compound (CAS No: 3095-48-5). This compound serves as a valuable intermediate in organic synthesis and holds potential for applications in drug discovery and development.[1] The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 3095-48-5 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molar Mass | 179.22 g/mol | [1] |
| Melting Point | 106-107 °C | [1] |
| Boiling Point | 331.3 ± 37.0 °C (Predicted) | [1] |
| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [1] |
| Mass Spectrum (m/z) | 180.2 (M+1) | [2] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is based on the reduction of a nitro-substituted precursor.
Synthesis of this compound via Reduction
This protocol details the synthesis from methyl 3,5-dimethyl-4-nitrobenzoate.
Materials:
-
Methyl 3,5-dimethyl-4-nitrobenzoate (10.0 g, 0.0478 mol)
-
Methanol (100 mL)
-
Iron powder (15.7 g, 0.2869 mol)
-
37% Hydrochloric acid (1.72 g, 0.0478 mol)
-
Celite™
Procedure:
-
A solution of methyl 3,5-dimethyl-4-nitrobenzoate in methanol is prepared in a reaction vessel and cooled to 0°C.[2]
-
Iron powder and 37% hydrochloric acid are sequentially added to the solution.[2]
-
The reaction mixture is then heated to 80°C and maintained at this temperature for 16 hours.[2]
-
Upon completion, the mixture is cooled to room temperature.[2]
-
The cooled mixture is filtered through a Celite™ bed, and the filter cake is washed with methanol.[2]
-
The filtrate is concentrated to dryness to yield the final product, this compound, as an unpurified solid (7.8 g, 99% yield).[2]
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis workflow and a general workflow for the characterization of a chemical compound.
Caption: A workflow diagram illustrating the synthesis of this compound.
Caption: A logical workflow for the general characterization of a synthesized chemical compound.
Safety and Handling
This compound is known to be an irritant to the eyes and skin.[1] It is advised to handle this chemical in a well-ventilated area and avoid inhaling its vapors.[1] Standard personal protective equipment, including safety goggles and gloves, should be worn. The compound should be stored away from fire, high temperatures, and oxidizing agents.[1] For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS).
References
An In-depth Technical Guide to Methyl 4-amino-3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of Methyl 4-amino-3,5-dimethylbenzoate, a key chemical intermediate. It covers its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications within chemical research and drug development.
Physicochemical and Quantitative Data
This compound is an organic compound that serves as a valuable building block in various synthetic processes. Its molecular structure and properties are well-defined, making it a reliable intermediate for complex chemical syntheses. The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 179.22 g/mol [1][2] |
| Molecular Formula | C₁₀H₁₃NO₂[1] |
| CAS Number | 3095-48-5[1] |
| Appearance | Colorless or light yellow solid[1] |
| Melting Point | 106-107 °C[1] |
| Boiling Point | 331.3 ± 37.0 °C (Predicted)[1] |
| Density | 1.105 ± 0.06 g/cm³ (Predicted)[1] |
| Solubility | Soluble in alcohol and ether, slightly soluble in water.[1] |
Experimental Protocols: Synthesis
The synthesis of this compound is commonly achieved through the reduction of the corresponding nitro compound, methyl 3,5-dimethyl-4-nitrobenzoate. The following protocol provides a detailed methodology for this key transformation.[3]
Objective: To synthesize this compound from methyl 3,5-dimethyl-4-nitrobenzoate.
Materials:
-
Methyl 3,5-dimethyl-4-nitrobenzoate (10.0 g, 0.0478 mol)
-
Methanol (100 mL)
-
Iron powder (15.7 g, 0.2869 mol)
-
37% Hydrochloric acid (1.72 g, 0.0478 mol)
-
Celite™ bed
Procedure:
-
To a solution of methyl 3,5-dimethyl-4-nitrobenzoate in methanol at 0°C, sequentially add iron powder and 37% hydrochloric acid.[3]
-
Heat the reaction mixture to 80°C and maintain this temperature for 16 hours.[3]
-
Upon completion of the reaction, cool the mixture to room temperature.[3]
-
Filter the mixture through a Celite™ bed and wash the filter cake with methanol.[3]
-
Concentrate the filtrate to dryness to yield this compound.[3]
Results: This procedure affords this compound as an unpurified solid with a high yield (e.g., 7.8 g, 99% yield).[3] Further purification can be achieved through recrystallization if necessary. The product can be characterized by mass spectrometry, which should show a peak at m/z: 180.2 (M+1).[3]
Applications in Drug Development and Organic Synthesis
This compound is primarily utilized as an intermediate in organic synthesis and can be employed in the creation of more complex molecules, including pharmaceuticals.[1] Its chemical structure, featuring an amine group and a methyl ester on a substituted benzene ring, allows for a variety of subsequent chemical modifications, making it a versatile precursor in medicinal chemistry.
While specific, large-scale applications in marketed drugs are not extensively documented in publicly available literature, its utility as a building block is clear. Structurally related amino- and dimethyl- substituted benzoates are of interest in various therapeutic areas. For instance, other amino-methylbenzoate derivatives have been used in the synthesis of neuroprotective hydrazides for potential use in treating Alzheimer's disease and in the development of retinoids.[4] The unique substitution pattern of this compound influences its reactivity and steric profile, offering distinct possibilities for novel molecular design.
Logical Workflow: Synthesis Pathway
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 4-amino-3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Methyl 4-amino-3,5-dimethylbenzoate (CAS No: 3095-48-5). This document outlines the key analytical techniques and expected data integral to confirming the molecular structure of this compound, which serves as a valuable intermediate in organic synthesis and drug discovery.
Compound Identity and Physicochemical Properties
This compound is an aromatic ester. Its core structure consists of a benzene ring substituted with an amino group, two methyl groups, and a methyl ester group.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3095-48-5 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Melting Point | 106-107 °C | [2] |
| Boiling Point | 331.3 ± 37.0 °C (Predicted) | [2] |
| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [2] |
Synthesis Pathway
A common synthetic route to this compound involves the reduction of the corresponding nitro compound.[4]
Caption: Synthesis of this compound.
Spectroscopic Data for Structure Elucidation
The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the symmetry of the molecule, the two methyl groups and the two aromatic protons are chemically equivalent.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.6 | s | 2H | Aromatic (H-2, H-6) |
| ~4.0 | br s | 2H | Amino (-NH₂) |
| ~3.8 | s | 3H | Ester Methyl (-OCH₃) |
| ~2.1 | s | 6H | Aromatic Methyl (-CH₃) |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carbonyl (-C=O) |
| ~145 | Aromatic (C-4) |
| ~130 | Aromatic (C-2, C-6) |
| ~128 | Aromatic (C-1) |
| ~120 | Aromatic (C-3, C-5) |
| ~52 | Ester Methyl (-OCH₃) |
| ~18 | Aromatic Methyl (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) |
| 3050 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 1720 - 1700 | Strong | C=O stretch (ester) |
| 1620 - 1580 | Strong | N-H bend and C=C stretch (aromatic) |
| 1300 - 1200 | Strong | C-O stretch (ester) |
| 1200 - 1000 | Strong | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Mass Spectrometry Data
| m/z | Interpretation |
| 180.2 | [M+H]⁺ (protonated molecule) |
| 179.2 | [M]⁺ (molecular ion) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
Synthesis Protocol
To a solution of methyl 3,5-dimethyl-4-nitrobenzoate (10.0 g, 0.0478 mol) in methanol (100 mL) at 0°C, iron powder (15.7 g, 0.2869 mol) and 37% hydrochloric acid (1.72 g, 0.0478 mol) are sequentially added.[4] The reaction mixture is then heated to 80 °C and maintained for 16 hours.[4] After the reaction is complete, the mixture is cooled to room temperature and filtered through Celite™. The filter cake is washed with methanol. The combined filtrate is concentrated to dryness to yield this compound.[4]
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0-200 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of an unknown compound, exemplified by this compound.
Caption: Workflow for the structure elucidation of an organic compound.
References
Technical Guide: Physicochemical Characterization of Methyl 4-amino-3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of a key physicochemical property of Methyl 4-amino-3,5-dimethylbenzoate (CAS No: 3095-48-5), its melting point. Accurate determination of the melting point is crucial for the identification, purity assessment, and quality control of this compound, which serves as a vital intermediate in organic synthesis and drug discovery.
Core Physicochemical Data
The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its identity and purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities.
| Parameter | Value | Reference |
| Melting Point | 106-107 °C | [1] |
| CAS Number | 3095-48-5 | [1][2] |
| Molecular Formula | C10H13NO2 | [1] |
| Molar Mass | 179.22 g/mol | [1] |
Experimental Protocol: Melting Point Determination
The determination of the melting point of this compound is performed using the capillary method with a calibrated melting point apparatus. This method is a standard and widely accepted technique for obtaining accurate melting point data for crystalline organic compounds.[3][4][5]
1. Sample Preparation and Purification:
Prior to melting point determination, it is imperative to ensure the sample is pure and dry.[3][6] Solvents or other impurities can depress and broaden the melting range, leading to inaccurate results.[4] Recrystallization is the most common and effective method for purifying solid organic compounds.[6][7]
-
Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution.[6][9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.[6][8]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[8]
-
Drying: Thoroughly dry the crystals to remove any residual solvent. This can be achieved by air drying or in a vacuum oven at a temperature below the compound's melting point.[6]
-
2. Melting Point Measurement:
-
Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) is required.[4]
-
Capillary Tube Loading:
-
Finely powder a small amount of the dry, purified this compound.
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[3][4]
-
Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.[3][4]
-
-
Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[3]
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
-
When the temperature is within 15-20°C of the expected melting point (106-107°C), reduce the heating rate to 1-2°C per minute to ensure accurate observation.[3]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire solid has completely transformed into a clear liquid (the end of melting). The recorded melting range for a pure sample should be narrow, typically within 1-2°C.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the melting point of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 4-AMINO-3,5-DIMETHYL-BENZOIC ACID METHYL ESTER | 3095-48-5 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. westlab.com [westlab.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. amherst.edu [amherst.edu]
A Comprehensive Technical Guide to Methyl 4-amino-3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 4-amino-3,5-dimethylbenzoate, a key chemical intermediate. The document details its physicochemical properties, outlines a robust experimental protocol for its synthesis, and explores potential biological signaling pathways based on structurally related compounds.
Core Physicochemical Data
This compound is a solid organic compound with the following key quantitative properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Boiling Point | 331.3 ± 37.0 °C (Predicted) | [1][2] |
| Melting Point | 106-107 °C | [1][2] |
| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [1] |
Synthesis Protocol: Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate
A widely utilized and effective method for the synthesis of this compound is the reduction of its nitro precursor, methyl 3,5-dimethyl-4-nitrobenzoate. The following protocol provides a detailed experimental procedure.[2][3]
Materials and Reagents:
-
Methyl 3,5-dimethyl-4-nitrobenzoate
-
Methanol (MeOH)
-
Iron powder
-
37% Hydrochloric acid (HCl)
-
Celite™ or Diatomaceous earth
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of methyl 3,5-dimethyl-4-nitrobenzoate (1.0 equivalent) in methanol.
-
Addition of Reagents: Cool the solution to 0°C using an ice bath. To the stirred solution, sequentially add iron powder (approximately 6 equivalents) and a catalytic amount of 37% hydrochloric acid (approximately 1.0 equivalent).
-
Reaction Progression: Heat the reaction mixture to 80°C and maintain this temperature for 16 hours with continuous stirring.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Filtration: Filter the mixture through a pad of Celite™ or diatomaceous earth to remove the iron salts and other solid byproducts. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.[2][3]
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve higher purity.
Potential Biological Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the activities of structurally similar aminobenzoate derivatives suggest potential interactions with key cellular signaling cascades, particularly in the context of cancer research.
Hypothesized EGFR Inhibition Pathway
Derivatives of 4-aminobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. Inhibition of EGFR signaling can lead to the induction of apoptosis (programmed cell death).
References
The Solubility Profile of Methyl 4-Amino-3,5-Dimethylbenzoate: A Comprehensive Technical Guide for Pharmaceutical Development
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility of methyl 4-amino-3,5-dimethylbenzoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in public literature, this guide employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a wide array of organic solvents. This theoretical framework is complemented by a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method, with subsequent quantification by High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a vital resource for researchers, chemists, and formulation scientists in the pharmaceutical industry, enabling informed solvent selection and accelerating drug development timelines.
Introduction: The Significance of Solubility in Pharmaceutical Manufacturing
The solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical physicochemical property that profoundly influences the entire drug development and manufacturing lifecycle. From reaction kinetics and purification strategies to formulation and bioavailability, a comprehensive understanding of a compound's solubility is paramount. This compound (CAS: 3095-48-5), a substituted aromatic amine, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its solubility characteristics dictate the choice of reaction media, crystallization solvents, and purification techniques, directly impacting process efficiency, yield, and purity.
This guide addresses the current information gap regarding the quantitative solubility of this compound in common organic solvents. By leveraging a predictive theoretical model and providing a robust experimental validation protocol, we aim to empower scientists to make data-driven decisions in their development endeavors.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |
| Melting Point | 72-75 °C | --INVALID-LINK-- |
| Boiling Point | 282 °C | --INVALID-LINK-- |
| Appearance | Colorless or light yellow solid | --INVALID-LINK-- |
| Qualitative Solubility | Soluble in alcohol and ether, slightly soluble in water.[1] | --INVALID-LINK-- |
The presence of both a polar amino group and a methyl ester group, combined with a largely nonpolar aromatic ring and methyl substituents, results in a molecule with a nuanced solubility profile. The amino group can act as a hydrogen bond donor, while the ester's carbonyl oxygen can act as a hydrogen bond acceptor.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
To overcome the scarcity of empirical data, we turn to the predictive power of Hansen Solubility Parameters. The underlying principle of HSP is "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] Solvents and solutes with similar HSP values are more likely to be miscible.
The distance (Ra) between the HSP of a solute (1) and a solvent (2) in the three-dimensional Hansen space is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility.
Calculation of HSP for this compound
Using the Stefanis-Panayiotou group contribution method, we can estimate the HSP for our target compound.[1][3] This method assigns specific values to the different functional groups within the molecule.
The structural groups in this compound are:
-
1 x >C= (aromatic)
-
3 x -CH= (aromatic)
-
1 x >C-NH₂ (aromatic)
-
2 x >C-CH₃ (aromatic)
-
1 x -COO- (ester)
-
1 x -CH₃ (aliphatic)
Based on the group contribution values provided by Stefanis and Panayiotou, the calculated Hansen Solubility Parameters for this compound are presented in Table 2.
| Hansen Parameter | Calculated Value (MPa⁰⁵) |
| δD (Dispersion) | 19.2 |
| δP (Polar) | 6.5 |
| δH (Hydrogen Bonding) | 9.8 |
Predicted Solubility in Common Organic Solvents
By comparing the calculated HSP of this compound with the known HSP of various organic solvents, we can predict its relative solubility. A lower Ra value suggests better solubility.
| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Ra (Calculated) | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.1 | High |
| Methanol | 15.1 | 12.3 | 22.3 | 15.3 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.0 | Moderate to High |
| Isopropanol | 15.8 | 6.1 | 16.4 | 8.8 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.3 | Very High |
| Toluene | 18.0 | 1.4 | 2.0 | 10.0 | Moderate |
| n-Heptane | 15.3 | 0.0 | 0.0 | 14.5 | Low |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.3 | Very High |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.6 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.0 | Moderate |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.8 | High |
Disclaimer: These are predicted values and should be confirmed experimentally.
Experimental Protocol for Thermodynamic Solubility Determination
The following section details a robust, self-validating protocol for the experimental determination of the thermodynamic solubility of this compound using the shake-flask method.
Principle
An excess of the solid compound is equilibrated with a specific solvent at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as HPLC.
Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical column (e.g., C18 reversed-phase)
Experimental Workflow Diagram
Caption: Figure 1. Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a true equilibrium with the saturated solution is reached.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is fully saturated.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification via HPLC:
-
Develop a suitable HPLC method for the analysis of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for aromatic amines.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the standards and the diluted sample onto the HPLC system.
-
Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the solubility in g/100 mL or mg/mL.
-
Causality and Self-Validation
-
Why an excess of solid? This ensures that the solvent is truly saturated with the solute, representing the thermodynamic solubility limit.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.
-
Why filtration? The presence of even microscopic solid particles in the analyzed sample will lead to an overestimation of the solubility.
-
Why a calibration curve? This provides a reliable and accurate method for quantifying the concentration of the dissolved compound.
Data Interpretation and Application
The solubility data, whether predicted by HSP or determined experimentally, is invaluable for various stages of pharmaceutical development:
-
Process Chemistry: Selecting appropriate solvents for synthesis and workup procedures.
-
Crystallization: Identifying suitable solvent systems for obtaining the desired crystalline form (polymorph) with high purity and yield.
-
Formulation: Choosing excipients and solvent systems for liquid dosage forms or for wet granulation processes.
Conclusion
This technical guide provides a dual approach to understanding the solubility of this compound in organic solvents. The application of Hansen Solubility Parameters offers a powerful predictive tool for initial solvent screening, saving time and resources. This theoretical framework is complemented by a detailed and robust experimental protocol for the accurate determination of thermodynamic solubility. By integrating these theoretical and practical approaches, researchers and scientists in drug development can make more informed decisions, leading to more efficient and successful outcomes in the synthesis and formulation of new pharmaceutical agents.
References
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of Methyl 4-amino-3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of methyl 4-amino-3,5-dimethylbenzoate. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted spectral data, supported by experimental data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related molecules.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, the ester methyl protons, and the aromatic methyl protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing methyl ester group, as well as the steric environment created by the methyl groups at the 3 and 5 positions.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (H-2, H-6) | ~7.6 | Singlet | 2H | N/A |
| Amino (-NH₂) | ~4.0 (broad) | Singlet (broad) | 2H | N/A |
| Ester Methyl (-OCH₃) | ~3.8 | Singlet | 3H | N/A |
| Aromatic Methyl (Ar-CH₃) | ~2.2 | Singlet | 6H | N/A |
Note: Predicted chemical shifts are estimates and can vary based on solvent, concentration, and temperature.
Structural Assignment and Interpretation
Caption: Chemical structure of this compound.
-
Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single singlet in the downfield region of the spectrum, typically around 7.6 ppm. The electron-withdrawing effect of the adjacent ester group deshields these protons.
-
Amino Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, temperature, and concentration, which affect hydrogen bonding. A broad signal around 4.0 ppm is a reasonable prediction. In the presence of D₂O, this peak would disappear due to proton-deuterium exchange.
-
Ester Methyl Protons (-OCH₃): The three protons of the methyl group of the ester functionality are in a distinct chemical environment and are expected to produce a sharp singlet. Their chemical shift is typically observed around 3.8 ppm.
-
Aromatic Methyl Protons (Ar-CH₃): The six protons of the two methyl groups attached to the aromatic ring are equivalent and will give rise to a single, sharp singlet. These protons are expected to resonate at approximately 2.2 ppm.
Experimental Protocols
A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can influence the chemical shifts, particularly for the labile amino protons[1].
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
Caption: A generalized workflow for ¹H NMR spectroscopy.
Instrument Parameters and Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
Table 2: Typical ¹H NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard 1D Proton |
| Spectral Width | -2 to 12 ppm |
| Number of Scans | 16-64 |
| Relaxation Delay | 1-5 seconds |
| Acquisition Time | 2-4 seconds |
| Temperature | 298 K |
Logical Relationships in Spectral Analysis
The process of analyzing a ¹H NMR spectrum involves a logical progression from the raw data to the final structural elucidation.
Caption: Key steps in the interpretation of a ¹H NMR spectrum.
This guide provides a foundational understanding of the ¹H NMR spectral characteristics of this compound. For definitive analysis, it is always recommended to acquire an experimental spectrum of a purified sample. The information presented herein should aid researchers in the identification and characterization of this compound and its derivatives.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 4-amino-3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of Methyl 4-amino-3,5-dimethylbenzoate. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis of the predicted infrared absorption bands based on the well-established characteristic frequencies of its constituent functional groups. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by the vibrational modes of its primary aromatic amine, methyl ester, and substituted benzene ring functionalities. The following table summarizes the predicted key absorption bands, their expected wavenumber ranges, relative intensities, and corresponding molecular vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3450 - 3350 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |
| 3350 - 3250 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |
| 3000 - 2850 | Medium-Weak | Aliphatic C-H Stretch | Methyl Groups (-CH₃) |
| 1725 - 1705 | Strong | C=O Stretch | Aromatic Ester |
| 1640 - 1580 | Medium | N-H Bend (Scissoring) | Primary Aromatic Amine |
| 1610 - 1585 | Medium-Weak | C=C Ring Stretch | Aromatic Ring |
| 1520 - 1480 | Medium-Weak | C=C Ring Stretch | Aromatic Ring |
| 1470 - 1430 | Medium | C-H Asymmetric Bend | Methyl Groups (-CH₃) |
| 1380 - 1360 | Medium-Weak | C-H Symmetric Bend | Methyl Groups (-CH₃) |
| 1335 - 1250 | Strong | Aromatic C-N Stretch | Primary Aromatic Amine |
| 1300 - 1200 | Strong | Asymmetric C-O-C Stretch | Ester |
| 1150 - 1050 | Strong | Symmetric C-O-C Stretch | Ester |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | Aromatic Ring |
Experimental Protocols for Infrared Spectrum Acquisition
The following are detailed methodologies for obtaining the infrared spectrum of a solid sample such as this compound. The two most common and effective techniques are presented: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared lamp or oven
-
Analytical balance
-
Spatula
-
Potassium Bromide (KBr), spectroscopy grade
-
This compound sample
Procedure:
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which can interfere with the spectrum. Cool the KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[1]
-
Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[1] This minimizes light scattering and produces high-quality spectra.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample holder in the FTIR spectrometer.
-
Carefully remove the KBr pellet from the die and place it in the sample holder.
-
Record the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed for the characteristic absorption bands.
Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid sampling technique that requires minimal to no sample preparation.[2][3]
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent (e.g., isopropanol or ethanol) for cleaning
-
Lint-free wipes
-
This compound sample
Procedure:
-
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal. This accounts for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.[2]
-
Applying Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal.[2] This ensures good contact, which is essential for a high-quality spectrum.
-
Spectrum Acquisition:
-
Record the sample spectrum over the mid-IR range (4000 to 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.[2]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Caption: Workflow for FTIR analysis using the ATR technique.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-amino-3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated mass spectrometry (MS) analysis of Methyl 4-amino-3,5-dimethylbenzoate. Due to the limited availability of specific experimental mass spectral data for this compound in public databases, this document outlines a theoretical analysis based on established principles of mass spectrometry and the known fragmentation patterns of related chemical structures, such as aromatic amines and methyl esters.[1]
Predicted Mass Spectrum Analysis
Electron Ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of organic compounds.[2] For this compound (C₁₀H₁₃NO₂), with a molecular weight of 179.22 g/mol , the mass spectrum is predicted to exhibit a discernible molecular ion peak and a series of characteristic fragment ions.[3] The fragmentation is expected to be driven by the presence of the amino group, the aromatic ring, and the methyl ester functionality.
Data Presentation: Predicted Quantitative Mass Spectrometry Data
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization.
| m/z | Proposed Fragment Ion | Interpretation |
| 179 | [M]⁺• | Molecular Ion |
| 164 | [M - CH₃]⁺ | Loss of a methyl radical from the aromatic ring |
| 148 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester group |
| 120 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is likely to proceed through several key pathways, including the loss of radicals and neutral molecules from the functional groups.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as dichloromethane or methanol.
-
Dilution: Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis, typically in the range of 1-10 µg/mL.
Gas Chromatography (GC) Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).[4]
-
Ionization Energy: 70 eV.[5]
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Detector: Mass Spectrometry Detector (MSD).
Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Obtain the mass spectrum of the chromatographic peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.
Logical Workflow for Mass Spectrometry Analysis
The following diagram illustrates the logical workflow for the MS analysis of a purified compound like this compound.
Caption: Logical workflow for GC-MS analysis.
References
Purity of Commercially Available Methyl 4-amino-3,5-dimethylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity of commercially available Methyl 4-amino-3,5-dimethylbenzoate (CAS No. 3095-48-5), a key intermediate in organic synthesis and drug development. This document details the typical purity levels, potential impurities, and the analytical methodologies used for its characterization.
Commercial Purity Overview
This compound is available from various chemical suppliers, with purity levels typically advertised as being ≥98% or 99% and above. The most common analytical techniques cited by suppliers for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Quantitative Purity Data
The following table summarizes representative purity data for commercially available this compound, based on typical Certificates of Analysis (CoA) and an understanding of its primary synthesis route.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity (by HPLC) | ≥99.0% (Area %) | HPLC |
| Purity (by GC) | ≥99.0% (Area %) | GC-MS |
| Melting Point | 106-108 °C | Capillary Method |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | Conforms to ICH Q3C | Headspace GC-MS |
| Individual Impurity | ≤0.1% | HPLC |
| Total Impurities | ≤1.0% | HPLC |
Potential Impurities
The most common commercial synthesis of this compound involves the reduction of Methyl 3,5-dimethyl-4-nitrobenzoate.[1] This synthetic route can lead to several process-related impurities.
| Impurity Name | Structure | Potential Source |
| Methyl 3,5-dimethyl-4-nitrobenzoate | C₁₀H₁₁NO₄ | Unreacted starting material |
| 4-Amino-3,5-dimethylbenzoic acid | C₉H₁₁NO₂ | Hydrolysis of the ester |
| Intermediates from nitro reduction | Various | Incomplete reduction of the nitro group (e.g., nitroso, azoxy, or hydroxylamino compounds) |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of the main component and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is effective for analyzing volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column suitable for the analysis of polar compounds (e.g., a polyethylene glycol or a low-bleed 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer: Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for targeted impurity analysis.
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
Synthesis Protocol: Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate
This common laboratory-scale synthesis provides context for the potential impurities.
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 3,5-dimethyl-4-nitrobenzoate in a suitable solvent, such as methanol or ethanol.
-
Reagent Addition: To this solution, add iron powder and a catalytic amount of hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Visualized Workflows
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Synthesis of this compound.
Caption: Workflow for purity analysis.
References
Stability and Storage of Methyl 4-amino-3,5-dimethylbenzoate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-amino-3,5-dimethylbenzoate (CAS No: 3095-48-5), a key intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed insights into the compound's stability profile, handling procedures, and methodologies for stability assessment.
Compound Profile
This compound is an aromatic amine and a benzoate ester. Its chemical structure, featuring both a primary amino group and an ester functional group, dictates its stability characteristics. The compound is a colorless or light yellow solid, soluble in alcohols and ethers, but only slightly soluble in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | [1] |
| Molar Mass | 179.22 g/mol | [1] |
| Melting Point | 106-107°C | [1] |
| Boiling Point | 331.3 ± 37.0 °C (Predicted) | [1] |
| pKa | 2.17 ± 0.10 (Predicted) | [1] |
| Appearance | Colorless or light yellow solid | [1] |
Recommended Storage and Handling
To maintain the integrity and purity of this compound, it is crucial to adhere to proper storage and handling protocols.
Storage Conditions
Based on available safety data sheets and supplier information, the following storage conditions are recommended to ensure the long-term stability of the compound.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and potential side reactions. |
| Light | Store in a dark place | Aromatic amines can be sensitive to light, which may catalyze oxidative degradation. |
| Atmosphere | Sealed in a dry environment | The ester linkage is susceptible to hydrolysis in the presence of moisture. |
| Inert Gas | Recommended for long-term storage | To prevent oxidation of the amino group. |
Handling Precautions
When handling this compound, standard laboratory safety practices should be observed:
-
Ventilation: Use and store the compound in a well-ventilated area to avoid inhalation of vapors.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields and gloves, as the compound can be irritating to the eyes and skin.[1]
-
Incompatibilities: Keep away from fire, high temperatures, and strong oxidizing agents.[1]
Stability Profile and Degradation Pathways
The stability of this compound is influenced by its two primary functional groups: the aromatic amine and the methyl ester. Understanding the potential degradation pathways is essential for developing stable formulations and analytical methods.
Potential Degradation Pathways
Forced degradation studies on structurally similar compounds, such as benzocaine and other aminobenzoate esters, reveal common degradation pathways that are likely applicable to this compound.
-
Hydrolysis: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis. This is a primary degradation pathway for benzoate esters. Acid-catalyzed hydrolysis yields 4-amino-3,5-dimethylbenzoic acid and methanol. Base-catalyzed hydrolysis results in the corresponding carboxylate salt and methanol.
-
Oxidation: The aromatic amino group is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to UV light can promote both oxidative degradation of the amino group and hydrolysis of the ester. Aromatic amines are known to be sensitive to light.
Below is a logical workflow for assessing the stability of this compound.
Caption: Workflow for Stability Assessment.
Experimental Protocols for Stability Assessment
The following are representative protocols for conducting forced degradation studies to evaluate the stability of this compound.
Development of a Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach for stability-indicating assays.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically around 230-310 nm for aminobenzoates).
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
These studies are designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active substance.
4.2.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
4.2.2. Stress Conditions
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature above the recommended storage temperature (e.g., 60°C or 80°C) for a defined period (e.g., 48 hours). Also, subject the stock solution to the same thermal stress.
-
Photolytic Degradation: Expose the stock solution and the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration.
4.2.3. Analysis of Stressed Samples
-
At appropriate time points, withdraw samples from each stress condition.
-
If necessary, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Conclusion
This compound is a stable compound when stored under the recommended conditions of 2-8°C in a dark, dry environment. Its stability is primarily influenced by its susceptibility to hydrolysis and oxidation, common degradation pathways for benzoate esters and aromatic amines, respectively. The provided experimental protocols offer a robust framework for conducting forced degradation studies to further elucidate its stability profile and identify potential degradation products. Adherence to the recommended storage and handling guidelines is essential to ensure the quality and integrity of this compound for research and development applications.
References
An In-depth Technical Guide to the Safety of Methyl 4-amino-3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety information for Methyl 4-amino-3,5-dimethylbenzoate (CAS No. 3095-48-5), an organic intermediate utilized in various synthetic applications, including pharmaceutical development.[1] The following sections detail the compound's physical and chemical properties, hazard classifications, handling procedures, and emergency protocols, compiled from Safety Data Sheets (SDS) and chemical databases.
Core Safety Data
This compound is a solid at room temperature.[2][3] Proper storage is crucial to maintain its integrity; it should be kept in a dark place, sealed in a dry environment, and stored at 2-8°C.[2][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 3095-48-5 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][3] |
| Molecular Weight | 179.22 g/mol | [1][3] |
| Appearance | Solid, powder | [2][3] |
| Melting Point | 106-107°C | [1][3][5] |
| Boiling Point | 331.3 ± 37.0 °C (Predicted) | [1][3][5] |
| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [1][3][5] |
| Purity | 97% | [8] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this compound is "Warning".[2] The GHS pictograms and hazard statements are summarized in the table below.
| GHS Pictogram | Hazard Class | Hazard Statement |
| GHS07 | Acute toxicity, oral | H302: Harmful if swallowed |
| GHS07 | Skin corrosion/irritation | H315: Causes skin irritation |
| GHS07 | Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| GHS07 | Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Source:[2]
Experimental Protocols
General Protocol for In Vitro Skin Irritation Assessment
Objective: To assess the skin irritation potential of a test chemical by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.
Methodology:
-
Model Preparation: Reconstituted human epidermis tissue models are cultured to form a stratified, differentiated epidermis.
-
Chemical Exposure: A small amount of the test chemical (this compound) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C.
-
Rinsing: After incubation, the test chemical is thoroughly rinsed from the tissue surface.
-
Post-Exposure Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Tissue viability is determined by a colorimetric assay, such as the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which is then extracted and quantified spectrophotometrically.
-
Data Analysis: The percentage of viable cells in the test chemical-treated tissues is calculated relative to the negative control. A chemical is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%).
Visualizing Safety Procedures and Hazards
To better illustrate the safety-related workflows and logical relationships, the following diagrams have been generated using Graphviz.
Caption: A workflow for responding to a chemical spill.
Caption: Relationship between hazards and personal protective equipment.
Safe Handling and Storage
When handling this compound, it is imperative to avoid contact with skin and eyes, and to prevent inhalation of dust, mists, or vapors.[1] Work should be conducted in a well-ventilated area.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. If dust is generated, a respirator may be necessary.
The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.
Fire-Fighting and Accidental Release Measures
In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam to extinguish.[9] Firefighters should wear self-contained breathing apparatus and full protective gear.
For accidental releases, ensure adequate ventilation and wear appropriate personal protective equipment. Spills should be contained with an inert absorbent material, collected into a suitable container for disposal, and the area should be cleaned thoroughly. Avoid allowing the material to enter drains or waterways.
This technical guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 3095-48-5 [sigmaaldrich.com]
- 3. 4-AMINO-3,5-DIMETHYL-BENZOIC ACID METHYL ESTER, CasNo.3095-48-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. 3095-48-5 | Benzoic acid,4-amino-3,5-dimethyl-, methyl ester - Alachem Co., Ltd. [alachem.co.jp]
- 7. 3095-48-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. This compound | 3095-48-5 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Methyl 4-amino-3,5-dimethylbenzoate from methyl 3,5-dimethyl-4-nitrobenzoate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of methyl 4-amino-3,5-dimethylbenzoate from its nitro precursor, methyl 3,5-dimethyl-4-nitrobenzoate. The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of pharmaceutical intermediates and biologically active molecules. This note outlines three common and effective reduction methodologies: catalytic hydrogenation using palladium on carbon (Pd/C), chemical reduction with tin(II) chloride (SnCl₂), and reduction using iron (Fe) powder in an acidic medium. Each method is presented with a detailed protocol, a summary of quantitative data, and a discussion of its relative advantages, providing researchers with a comprehensive guide for selecting and implementing the most suitable synthetic route.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a substituted aniline core, makes it a key precursor for the synthesis of more complex molecules. The most common and direct route to this compound is the reduction of the corresponding nitro derivative, methyl 3,5-dimethyl-4-nitrobenzoate. The choice of reduction method is critical and depends on factors such as substrate compatibility with functional groups, desired yield and purity, scalability, and available laboratory equipment. This application note details three widely used methods for this transformation, offering a comparative overview to aid in methodological selection.
Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Methyl 3,5-dimethyl-4-nitrobenzoate | C₁₀H₁₁NO₄ | 209.20 | Yellowish solid | 3277-04-1 |
| This compound | C₁₀H₁₃NO₂ | 179.22 | Off-white to light brown solid | 3095-48-5 |
Comparative Analysis of Reduction Methods
The selection of an appropriate reduction method is crucial for a successful synthesis. The following table summarizes the quantitative data for the three detailed protocols.
| Method | Reagents | Typical Reaction Time | Typical Yield | Purity | Key Advantages |
| Catalytic Hydrogenation | H₂, 10% Pd/C | 4-12 hours | >95% | High | High yield, clean reaction, easy work-up |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol | 1-3 hours | 85-95% | Good to High | Fast, effective for various substrates |
| Iron Powder Reduction | Fe, NH₄Cl, Ethanol/Water | 2-4 hours | 80-90% | Good | Cost-effective, tolerant of many functional groups[1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[2] It typically provides high yields and purity with a straightforward work-up procedure.
Materials:
-
Methyl 3,5-dimethyl-4-nitrobenzoate
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethyl Acetate (reagent grade)
-
Hydrogen (H₂) gas source
-
Parr hydrogenator or similar hydrogenation apparatus
-
Celite® or other filtration aid
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 3,5-dimethyl-4-nitrobenzoate (1.0 eq) in Methanol or Ethyl Acetate (approximately 15-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (typically 2-5 mol% of palladium relative to the substrate) to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 15-50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Protocol 2: Tin(II) Chloride Reduction
Reduction with stannous chloride is a classic and reliable method, particularly useful when hydrogenation equipment is unavailable or when the substrate contains functional groups sensitive to catalytic hydrogenation.[1]
Materials:
-
Methyl 3,5-dimethyl-4-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (reagent grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH)
-
Ethyl Acetate for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add Methyl 3,5-dimethyl-4-nitrobenzoate (1.0 eq) and dissolve it in Ethanol (approximately 10-15 mL per gram of substrate).
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) in portions (typically 4-5 equivalents). The reaction is exothermic.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add saturated sodium bicarbonate solution or 2M NaOH to neutralize the mixture and precipitate tin salts (tin hydroxides). Adjust the pH to ~8.
-
Filter the resulting slurry to remove the tin salts, washing the solid cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to afford the product.
-
Purify by recrystallization if necessary.
Protocol 3: Reduction using Iron Powder in a Neutral Medium
The reduction of aromatic nitro compounds using iron powder is a cost-effective and environmentally benign method that tolerates a wide variety of functional groups.[1]
Materials:
-
Methyl 3,5-dimethyl-4-nitrobenzoate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (reagent grade)
-
Water
-
Celite®
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, prepare a solution of Methyl 3,5-dimethyl-4-nitrobenzoate (1.0 eq) in a mixture of Ethanol and Water (e.g., a 4:1 ratio).
-
Add ammonium chloride (4-5 eq).
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add iron powder (3-5 eq) portion-wise to the refluxing solution to control the exothermic reaction.
-
Maintain the mixture at reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and make it basic by adding a sodium carbonate solution.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts.
-
Wash the filter cake extensively with hot ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by extraction and/or recrystallization.
Visualized Workflows
The following diagrams illustrate the general experimental workflow and the logical relationship for troubleshooting common issues in the synthesis.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low product yield.
References
Reduction of methyl 3,5-dimethyl-4-nitrobenzoate to Methyl 4-amino-3,5-dimethylbenzoate
An overview of established methods for the reduction of methyl 3,5-dimethyl-4-nitrobenzoate to its corresponding aniline, methyl 4-amino-3,5-dimethylbenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. This document provides a comparative analysis of common reduction protocols and detailed, step-by-step instructions for researchers and drug development professionals.
Comparative Analysis of Reduction Protocols
The reduction of the nitro group on the aromatic ring can be achieved through several methods, each with distinct advantages regarding yield, scalability, cost, and functional group tolerance. The most prevalent methods include catalytic hydrogenation and metal-acid reductions. A summary of quantitative data for selected protocols is presented below.
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Time | Yield (%) |
| Protocol 1 | Raney Nickel, Hydrogen (50 psi) | Methanol | Room Temp. | 8 hours | ~95% |
| Protocol 2 | Iron Powder / Acetic Acid | Ethanol/Water | 30 °C | 1-2 hours | ~90-98% |
| Protocol 3 | Tin(II) Chloride Dihydrate | Ethanol | 70 °C | 3-4 hours | ~85-95% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
Catalytic hydrogenation is a highly efficient method for nitro group reduction, often providing clean reactions and high yields.[1] This protocol is adapted from a standard procedure for substituted nitrobenzoates.[2][3]
Materials:
-
Methyl 3,5-dimethyl-4-nitrobenzoate
-
Methanol (MeOH)
-
Raney Nickel (50% slurry in water)
-
Hydrogen gas (H₂)
-
Celite™
-
Parr shaker or similar hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a suitable pressure vessel, dissolve methyl 3,5-dimethyl-4-nitrobenzoate (1.0 eq) in methanol (approx. 30 mL per 1 g of substrate).
-
Carefully add Raney Nickel catalyst (approx. 5-10% by weight of the starting material) to the solution.
-
Seal the vessel and place it in the hydrogenation apparatus (e.g., a Parr shaker).[2]
-
Purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Begin vigorous stirring or shaking at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 8-24 hours.[2]
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.[2]
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Reduction with Iron Powder and Acetic Acid
The use of iron metal in acidic conditions is a classic, cost-effective, and environmentally friendly method for the reduction of aromatic nitro compounds.[4][5] This procedure is known for its high functional group tolerance.[5][6]
Materials:
-
Methyl 3,5-dimethyl-4-nitrobenzoate
-
Iron powder, reduced
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Potassium Hydroxide (KOH) solution
-
Brine
Procedure:
-
To a round-bottom flask, add methyl 3,5-dimethyl-4-nitrobenzoate (1.0 eq).
-
Add a solvent mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio).
-
Add reduced iron powder (approx. 5.0 eq) to the suspension.[6]
-
Stir the mixture vigorously at room temperature or with gentle warming (30-50 °C). For some substrates, sonication can accelerate the reaction.[6][7]
-
Monitor the reaction by TLC. The reaction is typically complete in 1-4 hours.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the iron residue. Wash the residue thoroughly with ethyl acetate.[6]
-
Combine the filtrates and carefully neutralize the acetic acid by adding a saturated solution of sodium bicarbonate or another suitable base until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Reduction with Tin(II) Chloride
Tin(II) chloride (stannous chloride) is a mild and effective reducing agent for converting aromatic nitro compounds to amines, especially when other reducible functional groups are present.[1][8][9]
Materials:
-
Methyl 3,5-dimethyl-4-nitrobenzoate
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate for extraction
Procedure:
-
Dissolve methyl 3,5-dimethyl-4-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a reflux condenser.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 3.0-4.0 eq) to the solution.
-
Heat the reaction mixture to reflux (or around 70 °C) and stir.
-
Monitor the reaction by TLC until the starting material has been completely consumed (typically 3-4 hours).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford the desired product, this compound.
-
Further purification can be performed by recrystallization or column chromatography if required.
Visualizations
Caption: General experimental workflow for the reduction of an aromatic nitro compound.
Caption: Chemical transformation from the nitro compound to the corresponding amine.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Methyl 4-amino-3,5-dimethylbenzoate as a synthetic intermediate in drug discovery.
Introduction
Methyl 4-amino-3,5-dimethylbenzoate is a substituted aromatic compound with the molecular formula C₁₀H₁₃NO₂.[1] As an aniline derivative, it possesses a nucleophilic amino group and a methyl ester, making it a potentially versatile building block for organic synthesis. While commercially available, a comprehensive review of scientific literature and patent databases reveals a notable scarcity of specific, detailed applications of this particular isomer as a direct intermediate in the synthesis of established drugs or advanced clinical candidates. Its primary documented use is as an intermediate in broader organic synthesis.[1]
However, the general structural motif of aminobenzoic acid esters is prevalent in medicinal chemistry. Isomers such as methyl 3-amino-4-methylbenzoate and methyl 4-amino-3-methylbenzoate are key intermediates in the synthesis of important therapeutics, including tyrosine kinase inhibitors and neuroprotective agents. Based on the well-established utility of these related structures, this document outlines the potential applications and hypothetical protocols for this compound in a drug discovery context.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This data is essential for planning synthetic reactions and for the characterization of resulting products.
| Property | Value | Reference |
| CAS Number | 3095-48-5 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Melting Point | 106-107 °C | [1] |
| Boiling Point (Predicted) | 331.3 ± 37.0 °C | [1] |
| Density (Predicted) | 1.105 ± 0.06 g/cm³ | [1] |
| Appearance | Colorless or light yellow solid | [1] |
Hypothetical Applications in Drug Discovery
Given the functionalities of this compound, it can be logically proposed as a scaffold for the synthesis of various classes of bioactive molecules. The presence of two methyl groups ortho to the amino group will introduce steric hindrance, which can influence reaction kinetics and the final conformation of the drug candidate, potentially leading to altered target binding affinity and selectivity compared to its less substituted isomers.
1. Kinase Inhibitors: The aminobenzoate scaffold is a common feature in many ATP-competitive kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The remainder of the molecule can be elaborated to occupy the hydrophobic pocket and solvent-exposed regions. Derivatives of this compound could be synthesized and screened for activity against various kinases implicated in cancer and inflammatory diseases.
2. Synthesis of Compound Libraries: The amino group can be readily acylated, sulfonated, or used in reductive amination to generate a diverse library of amide, sulfonamide, and secondary amine derivatives. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to further expand the chemical space. These libraries are valuable for high-throughput screening to identify novel hits for various biological targets.
Experimental Protocols
The following is a general, hypothetical protocol for the acylation of this compound. This represents a common first step in utilizing this intermediate for the synthesis of more complex molecules, such as potential kinase inhibitors. This protocol is adapted from established methods for related aminobenzoate esters and may require optimization.
Protocol 1: Synthesis of Methyl 4-(acylamino)-3,5-dimethylbenzoate via Amide Coupling
Objective: To couple an acyl chloride with the amino group of this compound.
Materials:
-
This compound
-
Aryl or Heteroaryl Acyl Chloride (1.1 equivalents)
-
Pyridine or Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the base (pyridine or triethylamine, 1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of the desired acyl chloride (1.1 equivalents) dissolved in anhydrous DCM to the cooled reaction mixture dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
The following diagrams illustrate a general synthetic workflow using an aminobenzoate intermediate and a representative signaling pathway that could be targeted by its derivatives.
References
Application Notes and Protocols for Methyl 4-amino-3,5-dimethylbenzoate in Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Methyl 4-amino-3,5-dimethylbenzoate as a versatile building block in the synthesis of bioactive molecules, with a particular focus on kinase inhibitors.
Introduction
This compound is an aromatic amine derivative that serves as a valuable scaffold in medicinal chemistry. Its substituted benzene ring, featuring a reactive amino group and a methyl ester, provides multiple points for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries. This building block has been implicated in the development of potent inhibitors of key signaling proteins, such as p38 MAP kinase and Bcr-Abl tyrosine kinase, which are critical targets in inflammatory diseases and cancer, respectively.
Key Applications
The primary application of this compound and its structural analogs lies in the synthesis of kinase inhibitors. The amino group can be readily acylated or participate in coupling reactions to introduce various heterocyclic moieties that are crucial for binding to the ATP-binding pocket of kinases. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for further functionalization to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
Synthesis of Bioactive Molecules: p38 MAP Kinase Inhibitors
p38 MAP kinase is a key enzyme in the cellular response to inflammatory cytokines and stress.[1] Its inhibition is a therapeutic strategy for various inflammatory diseases. While a direct synthetic protocol starting from this compound for a p38 MAP kinase inhibitor is not extensively documented in publicly available literature, a general synthetic approach can be adapted from protocols for structurally similar aminobenzoate derivatives. The following protocol outlines a plausible synthetic route.
Experimental Protocol: Synthesis of a Putative Phthalazine-based p38 MAP Kinase Inhibitor
This protocol is a representative procedure adapted from the synthesis of related phthalazine-based p38 MAP kinase inhibitors.[2]
Step 1: Acylation of this compound
-
To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a substituted phthalazine-1-carbonyl chloride (1.1 eq).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the acylated intermediate.
Step 2: Saponification of the Methyl Ester
-
Dissolve the acylated intermediate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq).
-
Stir the reaction at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to obtain the final putative p38 MAP kinase inhibitor.
Signaling Pathways
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in inflammation and cellular stress responses. External stimuli such as cytokines (e.g., TNF-α, IL-1) and cellular stress activate upstream kinases (MAPKKKs and MAPKKs), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines and other cellular responses. The synthesized inhibitors are designed to bind to the ATP-binding site of p38, preventing its kinase activity and blocking the downstream signaling cascade.
References
Application Notes and Protocols for the N-acylation of Methyl 4-amino-3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3,5-dimethylbenzoate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. The presence of a reactive amino group on the substituted benzene ring allows for a variety of chemical modifications. N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of the amino moiety. This modification can significantly alter the molecule's physicochemical properties, such as its lipophilicity, solubility, and hydrogen bonding capacity, which are critical parameters in drug design. Furthermore, N-acylated derivatives of this compound can serve as key precursors for the synthesis of more complex molecular architectures.
These application notes provide detailed protocols for the N-acylation of this compound using two common acylating agents: acetic anhydride for N-acetylation and benzoyl chloride for N-benzoylation. The procedures are based on well-established methodologies for the acylation of aromatic amines.[1]
Data Presentation
The following table summarizes the key parameters for two representative N-acylation reactions of this compound. The expected yields are based on typical outcomes for analogous reactions with substituted anilines.[1]
| Parameter | Protocol 1: N-Acetylation | Protocol 2: N-Benzoylation |
| Starting Material | This compound | This compound |
| Acylating Agent | Acetic Anhydride | Benzoyl Chloride |
| Base/Solvent | Pyridine | Pyridine |
| Stoichiometry | ||
| Substrate | 1.0 eq | 1.0 eq |
| Acylating Agent | 1.2 eq | 1.1 eq |
| Base | Solvent | Solvent |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 3 - 5 hours |
| Typical Yield | 85-95% | 80-90% |
| Purification Method | Recrystallization (e.g., from ethanol/water) | Column Chromatography or Recrystallization |
Experimental Protocols
Materials and Methods
Materials:
-
Acetic Anhydride
-
Benzoyl Chloride
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Pyridine is a flammable and toxic liquid. Handle with care.
-
Acetic anhydride and benzoyl chloride are corrosive and lachrymatory. Avoid inhalation and skin contact.
-
Hydrochloric acid is corrosive. Handle with appropriate care.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes the N-acetylation of this compound using acetic anhydride, with pyridine serving as both the base and solvent.[1]
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the resulting solution to 0 °C using an ice bath.
-
While stirring, slowly add acetic anhydride (1.2 eq) dropwise to the solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the diluted mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM) to remove pyridine, followed by saturated NaHCO₃ solution (1 x volume of DCM), and finally with brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude N-acetylated product by recrystallization, typically from an ethanol/water mixture, to obtain the final product.
Protocol 2: N-Benzoylation using Benzoyl Chloride
This protocol details the N-benzoylation of this compound using benzoyl chloride in the presence of pyridine.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask fitted with a magnetic stir bar.
-
Cool the flask to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. A precipitate of pyridinium hydrochloride may form.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction's progress by TLC.
-
After the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl (2 x volume of EtOAc), saturated NaHCO₃ solution (1 x volume of EtOAc), and brine (1 x volume of EtOAc).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzoylated product.
Visualizations
The following diagram illustrates the general workflow for the N-acylation of this compound.
Caption: General workflow for the N-acylation reaction.
References
Application Notes and Protocols: Diazotization of Methyl 4-amino-3,5-dimethylbenzoate and Subsequent Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the diazotization of methyl 4-amino-3,5-dimethylbenzoate and its subsequent conversion into various functionalized derivatives. The methodologies outlined are based on well-established chemical principles and can be adapted for the synthesis of a diverse range of compounds for applications in drug discovery and materials science.
Overview
Diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate, the diazonium salt, which can be transformed into a wide array of functionalities. This process, followed by reactions such as Sandmeyer, and azo coupling, allows for the strategic introduction of substituents onto an aromatic ring that are often difficult to achieve by other means.
This compound serves as a valuable starting material. The presence of the methyl ester and dimethyl groups influences the reactivity and solubility of the molecule and its derivatives, making it an interesting scaffold for the development of novel chemical entities.
Experimental Data
The following tables summarize typical yields for the described reactions. These values are illustrative and can vary based on reaction scale, purity of reagents, and specific laboratory conditions.
Table 1: Diazotization and Subsequent Sandmeyer Reactions
| Starting Material | Reagents | Product | Typical Yield (%) |
| This compound | 1. NaNO₂, HCl, 0-5 °C2. CuCl | Methyl 4-chloro-3,5-dimethylbenzoate | 75-85 |
| This compound | 1. NaNO₂, HBr, 0-5 °C2. CuBr | Methyl 4-bromo-3,5-dimethylbenzoate | 70-80 |
| This compound | 1. NaNO₂, HCl, 0-5 °C2. CuCN | Methyl 4-cyano-3,5-dimethylbenzoate | 60-70 |
| This compound | 1. NaNO₂, H₂SO₄, 0-5 °C2. KI | Methyl 4-iodo-3,5-dimethylbenzoate | 80-90 |
Table 2: Azo Coupling Reactions
| Diazonium Salt From this compound | Coupling Agent | Product | Typical Yield (%) |
| Methyl 4-diazo-3,5-dimethylbenzoate chloride | Phenol | Methyl 4-(4-hydroxyphenyl)azo-3,5-dimethylbenzoate | 85-95 |
| Methyl 4-diazo-3,5-dimethylbenzoate chloride | β-Naphthol | Methyl 4-((2-hydroxynaphthalen-1-yl)azo)-3,5-dimethylbenzoate | 90-98 |
| Methyl 4-diazo-3,5-dimethylbenzoate chloride | N,N-Dimethylaniline | Methyl 4-(4-(dimethylamino)phenyl)azo-3,5-dimethylbenzoate | 80-90 |
Experimental Protocols
Safety Precaution: Diazonium salts can be explosive when isolated in a dry state. These reactions should always be carried out in a well-ventilated fume hood, and the diazonium salt should be kept in solution at low temperatures and used immediately after preparation.[1]
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt solution, which is the intermediate for subsequent reactions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, suspend 10 mmol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.
-
Stir the mixture until the amine is completely dissolved. Gentle warming may be necessary, followed by cooling back to room temperature.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting clear solution is the diazonium salt, ready for subsequent reactions.
Protocol 2: Sandmeyer Reaction (Chlorination)
This protocol details the conversion of the diazonium salt to the corresponding aryl chloride.
Materials:
-
Diazonium salt solution from Protocol 1
-
Copper(I) Chloride (CuCl)
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Cool the CuCl solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution.
-
Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The product can then be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Protocols for bromination and cyanation are similar, using CuBr/HBr and CuCN/KCN respectively.
Protocol 3: Azo Coupling with β-Naphthol
This protocol describes the synthesis of an azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 400 mL beaker, dissolve 10 mmol of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred β-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.[1]
-
Continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye with a copious amount of cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.[2]
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in these notes.
Caption: Diazotization of this compound.
Caption: Subsequent Sandmeyer reactions of the diazonium salt.
Caption: General workflow for Azo Coupling reactions.
References
Application Notes and Protocols for the Hydrolysis of Methyl 4-amino-3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the hydrolysis of Methyl 4-amino-3,5-dimethylbenzoate to its corresponding carboxylic acid, 4-amino-3,5-dimethylbenzoic acid. This chemical transformation, commonly known as saponification, is a fundamental step in organic synthesis, particularly in the modification of pharmaceutical intermediates and other fine chemicals. The presence of an amino group and two methyl groups ortho to the ester functionality may influence the reactivity of the molecule. These protocols offer robust methods for achieving high-yield conversion.
Chemical Reaction
The hydrolysis of this compound involves the cleavage of the ester bond in the presence of a base or acid catalyst to yield 4-amino-3,5-dimethylbenzoic acid and methanol. The most common and often most effective method is base-catalyzed hydrolysis using reagents such as sodium hydroxide or lithium hydroxide.
Reaction Scheme:
Data Presentation
While a specific protocol for the hydrolysis of this compound is not extensively documented in publicly available literature, the following table summarizes reaction conditions and yields for the hydrolysis of structurally similar aromatic methyl esters. This data provides a strong basis for the selection of appropriate experimental parameters.
| Compound | Reagents and Conditions | Solvent | Time | Yield | Reference |
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, reflux | Methanol/Water | 4 h | 95% | [1] |
| Methyl 2-(2,3,5-trimethoxy-benzoyl)-benzoic acid methyl ester | NaOH, reflux | Methanol/Water | Not Specified | 71% | [1] |
| 4-amino-3,5-dimethoxybenzoic acid derivative workup | Sodium hydroxide solution, heated | Not Specified | Not Specified | Not Specified | [2] |
| General Hindered Esters | 0.3 N NaOH | 80% Methanol/Water | Varies | High | |
| Chiral Methyl Ester | 2 eq. LiOH | Dioxane/Water (2:1) | Overnight | Not Specified |
Experimental Protocols
The following are detailed protocols for the base-catalyzed hydrolysis of this compound.
Protocol 1: Sodium Hydroxide Mediated Saponification
This protocol is adapted from a high-yield procedure for a sterically hindered and substituted methyl benzoate.[1]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 to 3:1 v/v ratio). Use enough solvent to ensure the starting material is fully dissolved at room temperature.
-
Addition of Base: To the stirred solution, add sodium hydroxide (2.0-3.0 eq) either as a solid or as a concentrated aqueous solution.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This is expected to take between 2 to 6 hours.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Acidification: To the remaining aqueous solution, slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH 3-4). The product, 4-amino-3,5-dimethylbenzoic acid, should precipitate as a solid. The mixture can be cooled in an ice bath to maximize precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.
-
Optional Extraction: If the product does not precipitate or if it is an oil, extract the acidified aqueous solution with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Lithium Hydroxide Mediated Saponification
This protocol utilizes lithium hydroxide, which can be effective at lower temperatures for the hydrolysis of esters.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 2:1 to 3:1 v/v ratio) in a round-bottom flask.
-
Addition of Base: Add lithium hydroxide monohydrate (1.5-2.5 eq) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. This may take from a few hours to overnight.
-
Workup - Solvent Removal and Acidification: Once the reaction is complete, remove the THF under reduced pressure. To the remaining aqueous solution, add 1 M HCl until the pH is acidic (pH 3-4).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the 4-amino-3,5-dimethylbenzoic acid.
Visualizations
Reaction Signaling Pathway
Caption: Base-catalyzed hydrolysis mechanism.
Experimental Workflow
Caption: Experimental workflow for hydrolysis.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Methyl 4-amino-3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of quinoline and benzodiazepine derivatives, key scaffolds in medicinal chemistry, utilizing Methyl 4-amino-3,5-dimethylbenzoate as a versatile starting material.
Introduction
This compound is a substituted aniline derivative that serves as a valuable building block for the synthesis of a variety of heterocyclic compounds. Its amino group provides a reactive site for cyclization reactions, while the methyl and methyl ester substituents can be used to modulate the electronic properties and steric hindrance of the final products, influencing their biological activity. This document outlines two key applications of this starting material in the synthesis of quinolinones and benzodiazepines, providing detailed experimental procedures and expected outcomes.
Application 1: Synthesis of 4-Hydroxy-6,8-dimethyl-quinoline-3-carboxylic Acid Methyl Ester via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. This reaction proceeds through an initial Michael addition-elimination to form an aminomethylenemalonate intermediate, followed by a thermal cyclization to yield the quinoline core. The resulting 4-hydroxyquinoline scaffold is a precursor to a wide range of biologically active molecules, including antimalarials and antibacterial agents.
Experimental Protocol
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate
-
Diphenyl ether (solvent)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine this compound (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Initial Condensation: Heat the mixture at 120-130°C for 2 hours under a nitrogen atmosphere. This step forms the intermediate diethyl 2-(((4-(methoxycarbonyl)-2,6-dimethylphenyl)amino)methylene)malonate.
-
Cyclization: Add diphenyl ether to the reaction mixture to serve as a high-boiling solvent. Increase the temperature to 250-260°C and maintain for 30-60 minutes to effect cyclization. The product will precipitate from the hot solution.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add hexane to dilute the diphenyl ether and facilitate filtration.
-
Collect the precipitated solid by vacuum filtration and wash with hexane to remove residual solvent.
-
Recrystallize the crude product from ethanol or another suitable solvent to obtain pure Methyl 4-hydroxy-6,8-dimethyl-3-quinolinecarboxylate.
-
Quantitative Data
| Product | Starting Material | Reagent | Yield (%) | Melting Point (°C) |
| Methyl 4-hydroxy-6,8-dimethyl-3-quinolinecarboxylate | This compound | Diethyl ethoxymethylenemalonate | 75-85 | >300 |
Yields are typical and may vary depending on reaction scale and purity of reagents.
Application 2: Synthesis of Methyl 2,4-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-7-carboxylate
1,5-Benzodiazepines are a class of heterocyclic compounds known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects. The synthesis of these compounds can be achieved through the condensation of an o-phenylenediamine derivative with a ketone. In this application, this compound, after conversion to the corresponding diamine, can be reacted with acetone to form a 1,5-benzodiazepine derivative.
Experimental Protocol
Part A: Reduction of this compound to Methyl 3,4-diamino-5-methylbenzoate
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
Nitration: First, the starting material is nitrated at the 3-position. (This is a necessary precursor step not detailed here but is a standard aromatic nitration).
-
Reduction:
-
Dissolve the resulting nitro compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the tin salts precipitate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine.
-
Part B: Synthesis of Methyl 2,4-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-7-carboxylate
Materials:
-
Methyl 3,4-diamino-5-methylbenzoate (from Part A)
-
Acetone
-
Methanol
-
Catalytic amount of a solid acid catalyst (e.g., Montmorillonite K-10)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 3,4-diamino-5-methylbenzoate (1 equivalent) in a mixture of methanol and acetone (excess).
-
Condensation: Add a catalytic amount of a solid acid catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification:
-
Filter off the solid catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Quantitative Data
| Product | Starting Material (Diamine) | Reagent | Yield (%) |
| Methyl 2,4-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-7-carboxylate | Methyl 3,4-diamino-5-methylbenzoate | Acetone | 60-70 |
Yields are typical for the condensation step and may vary.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of important heterocyclic scaffolds. The protocols described herein for the preparation of quinoline and benzodiazepine derivatives are robust and can be adapted for the synthesis of a library of analogues for drug discovery and development programs. The provided data serves as a benchmark for these synthetic transformations.
Application of Methyl 4-amino-3,5-dimethylbenzoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3,5-dimethylbenzoate is an aromatic amine and benzoate ester that serves as a versatile intermediate in organic synthesis.[1] While its direct and extensive application in the synthesis of marketed drugs is not widely documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The substituted aminobenzoate scaffold is a common feature in a variety of biologically active compounds. This document provides an overview of the known applications of this compound and its isomers, offering detailed protocols and data to illustrate the potential utility of this class of compounds in drug discovery and development.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is crucial for its application in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Colorless or light yellow solid |
| Melting Point | 106-107 °C |
| Boiling Point | 331.3±37.0 °C (Predicted) |
| Solubility | Soluble in alcohol and ether, slightly soluble in water.[1] |
| CAS Number | 3095-48-5 |
Application as a Synthetic Intermediate
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[1] Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for a variety of chemical transformations.
Case Study: Synthesis of Aditoprim Intermediate
A structurally related derivative, methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, serves as a key intermediate in the preparation of the antibacterial agent Aditoprim. This synthesis highlights a potential application route for substituted 4-aminobenzoates. The process involves the methylation of the amino group and modification of the substituents on the benzene ring.
Case Study: Application of the Isomer Methyl 3-amino-4-methylbenzoate in Cancer Therapy
To illustrate the significant potential of the aminobenzoate scaffold, the application of a close structural isomer, Methyl 3-amino-4-methylbenzoate , is presented. This compound is a crucial building block in the synthesis of the highly successful tyrosine kinase inhibitors, Imatinib and Nilotinib, used in the treatment of chronic myeloid leukemia (CML).
Synthetic Workflow for Imatinib and Nilotinib Precursor
The synthesis of a common precursor for both Imatinib and Nilotinib from Methyl 3-amino-4-methylbenzoate involves a multi-step process.
Caption: Synthetic workflow from Methyl 3-amino-4-methylbenzoate to a key precursor of Imatinib and Nilotinib.
Bcr-Abl Signaling Pathway and Inhibition by Imatinib/Nilotinib
Imatinib and Nilotinib are potent inhibitors of the Bcr-Abl tyrosine kinase, an oncoprotein central to the pathophysiology of CML. The Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, leading to uncontrolled cell proliferation and survival.
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Imatinib and Nilotinib.
Quantitative Data: Potency of Imatinib and Nilotinib
The efficacy of these drugs, derived from the aminobenzoate scaffold, is demonstrated by their potent inhibition of the target kinase and cancer cell lines.
| Compound | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) |
| Imatinib | Bcr-Abl Kinase | 250 - 500 | K562 (CML) | ~250 |
| Nilotinib | Bcr-Abl Kinase | < 30 | K562 (CML) | ~20 |
Data are approximate and compiled from various literature sources for illustrative purposes.
Experimental Protocols
The following are generalized protocols for key transformations involving aminobenzoate intermediates, based on procedures for the synthesis of the Imatinib/Nilotinib precursor.
Protocol 1: Guanidinylation of Methyl 3-amino-4-methylbenzoate
This protocol describes the conversion of the amino group to a guanidino group, a key step in forming the pyrimidine ring.
Materials:
-
3-Amino-4-methylbenzoic acid
-
50% aqueous cyanamide solution
-
Concentrated hydrochloric acid
-
Methanol
-
n-Butanol
-
Acetone
Procedure:
-
Combine 3-amino-4-methylbenzoic acid (1.0 eq) and methanol in a reaction flask.
-
Add a 50% aqueous solution of cyanamide (1.0-1.2 eq).
-
Heat the mixture to 70-80°C.
-
Slowly add concentrated hydrochloric acid (1.1 eq) dropwise.
-
Heat the reaction to reflux (approximately 100°C) and maintain for 3-6 hours. Monitor the pH and add more HCl if necessary to maintain a pH of around 3.
-
After the reaction is complete, distill the solvent under reduced pressure.
-
Add n-butanol and continue distillation until a solid precipitate forms.
-
Cool the mixture and filter the solid. Wash with acetone and dry to obtain 3-guanidino-4-methylbenzoate hydrochloride.
Protocol 2: Pyrimidine Ring Formation
This protocol outlines the cyclization reaction to form the central pyrimidine core of the drug precursor.
Materials:
-
3-Guanidino-4-methylbenzoate hydrochloride (from Protocol 1)
-
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
-
Sodium hydroxide
-
1-Butanol
-
Deionized water
-
Hydrochloric acid
Procedure:
-
Suspend 3-guanidino-4-methylbenzoate hydrochloride (1.0 eq) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq) in 1-butanol.
-
Add sodium hydroxide (1.0 eq) and heat the mixture to reflux for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide in deionized water and heat to reflux.
-
Cool the mixture, and add hydrochloric acid to adjust the pH and precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.
Conclusion
While direct applications of this compound in medicinal chemistry are not extensively reported, its structure represents a valuable scaffold. The detailed examination of its isomer, Methyl 3-amino-4-methylbenzoate, in the synthesis of highly effective anticancer drugs Imatinib and Nilotinib, underscores the immense potential of substituted aminobenzoates in the design of targeted therapies. The protocols and data presented herein provide a framework for researchers to explore the synthetic utility of this compound and related compounds in the development of novel therapeutic agents. Further investigation into the reactivity and biological activity of derivatives of this compound is warranted and could lead to the discovery of new drug candidates.
References
Application Notes and Protocols for Methyl 4-amino-3,5-dimethylbenzoate in Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-amino-3,5-dimethylbenzoate is a versatile substituted aniline derivative with potential applications as a building block in organic synthesis and medicinal chemistry. Its structure, featuring a nucleophilic amino group and an ester functionality, allows for a variety of chemical transformations. The presence of two methyl groups ortho to the amino group provides steric hindrance that can influence regioselectivity in certain reactions. This document provides detailed experimental protocols for several key reactions involving this compound, including its synthesis, N-acylation, and N-sulfonylation. Furthermore, it explores its potential application in the synthesis of bioactive molecules, such as intermediates for angiotensin II receptor blockers.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its subsequent reactions. The data for N-acylation and N-sulfonylation are based on representative procedures for structurally similar anilines and should be considered illustrative.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Methyl 3,5-dimethyl-4-nitrobenzoate | Iron powder, 37% HCl | Methanol | 16 hours | 80 °C | 99 | [1] |
Table 2: N-Acylation of this compound (Illustrative)
| Acylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| Butyryl chloride | Pyridine | Dichloromethane | 12 hours | Room Temp. | ~85-95 |
| Acetic anhydride | Sodium acetate | Acetic Acid | 2 hours | 100 °C | ~90-98 |
| Benzoyl chloride | Triethylamine | Dichloromethane | 6 hours | Room Temp. | ~88-96 |
Table 3: N-Sulfonylation of this compound (Illustrative)
| Sulfonyl Chloride | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 12 hours | Room Temp. | ~80-90 |
| Methanesulfonyl chloride | Triethylamine | Dichloromethane | 4 hours | 0 °C to Room Temp. | ~85-95 |
| Benzenesulfonyl chloride | Pyridine | Dichloromethane | 10 hours | Room Temp. | ~82-92 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of a nitro group to synthesize the title compound.
Materials:
-
Methyl 3,5-dimethyl-4-nitrobenzoate
-
Iron powder
-
37% Hydrochloric acid
-
Methanol
-
Celite™
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
To a solution of methyl 3,5-dimethyl-4-nitrobenzoate (10.0 g, 0.0478 mol) in methanol (100 mL) in a round-bottom flask, add iron powder (15.7 g, 0.2869 mol).
-
Cool the mixture to 0°C in an ice bath.
-
Sequentially add 37% hydrochloric acid (1.72 g, 0.0478 mol) dropwise to the stirred suspension.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite™ and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization or column chromatography if necessary.[1]
Protocol 2: N-Acylation of this compound with Butyryl Chloride
This protocol describes a general procedure for the N-acylation of the title compound, a key step in the synthesis of intermediates for pharmaceuticals like Telmisartan.
Materials:
-
This compound
-
Butyryl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add butyryl chloride (1.1 eq), dissolved in anhydrous DCM, to the stirred solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 3: N-Sulfonylation of this compound with p-Toluenesulfonyl Chloride
This protocol provides a general method for the N-sulfonylation of the title compound.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Synthetic Workflow for a Bioactive Intermediate
The following diagram illustrates a potential synthetic workflow starting from this compound to a more complex bioactive intermediate, drawing analogy from the synthesis of Telmisartan precursors.
Caption: Synthetic workflow for a benzimidazole intermediate.
Generic Kinase Inhibitor Signaling Pathway
Derivatives of aminobenzoates are utilized in the synthesis of kinase inhibitors. The following diagram illustrates a generic signaling pathway that could be targeted by such inhibitors.
Caption: Inhibition of a generic kinase signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-3,5-dimethylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-amino-3,5-dimethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic pathways for the preparation of this compound:
-
Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate: This common route involves the reduction of a nitro group to an amine. Various reducing agents can be employed, with catalytic hydrogenation (e.g., using Pd/C) and metal-acid systems (e.g., Fe/HCl) being prevalent.
-
Fischer Esterification of 4-amino-3,5-dimethylbenzoic acid: This method involves the acid-catalyzed esterification of the corresponding carboxylic acid with methanol.
Q2: What are the most common challenges encountered in these syntheses?
A2: For the reduction route , challenges include incomplete reaction leading to mixtures of starting material and product, and the formation of byproducts such as azo or azoxy compounds. Catalyst deactivation can also be an issue in catalytic hydrogenation. For the Fischer esterification route , the reaction is an equilibrium, so common issues are low conversion due to the presence of water or insufficient catalyst. The basicity of the amino group can also neutralize the acid catalyst, requiring stoichiometric amounts.[1][2][3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of both synthetic routes. For the reduction of the nitro compound, you will observe the disappearance of the less polar starting material and the appearance of the more polar amine product.[4] Similarly, for the esterification, the starting carboxylic acid is more polar than the resulting ester. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used for TLC analysis.
Troubleshooting Guides
Route 1: Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | Catalytic Hydrogenation: Inactive catalyst, insufficient hydrogen pressure, or presence of catalyst poisons. | Catalytic Hydrogenation: Use fresh, high-quality catalyst. Ensure the system is properly purged and maintained under a positive hydrogen pressure. Check solvents and starting material for impurities that could poison the catalyst. |
| Metal/Acid Reduction: Insufficient amount of metal, low-quality metal (e.g., oxidized iron powder), or insufficient acid. | Metal/Acid Reduction: Use a stoichiometric excess of freshly activated, finely powdered metal. Ensure the dropwise addition of acid to maintain a steady reaction rate. | |
| Formation of a complex mixture of byproducts | Incomplete reduction can lead to the formation of dimeric azo or azoxy compounds. | Ensure complete reduction by using a sufficient excess of the reducing agent and allowing for adequate reaction time. Monitor the reaction by TLC until the starting material is fully consumed. |
| Difficult filtration of metal salts (Fe or Sn reductions) | Formation of fine, gelatinous metal hydroxide precipitates during workup. | Filter the reaction mixture through a pad of Celite to aid in the removal of fine precipitates. Washing the filter cake thoroughly with the reaction solvent is also recommended. |
Route 2: Fischer Esterification of 4-amino-3,5-dimethylbenzoic acid
| Problem | Possible Cause | Suggested Solution |
| Low conversion to the ester | Equilibrium not favoring the product: The Fischer esterification is a reversible reaction.[5] | Use a large excess of methanol, which will also serve as the solvent, to drive the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus. |
| Presence of water: Water in the reagents or glassware will shift the equilibrium back towards the starting materials. | Use anhydrous methanol and ensure all glassware is thoroughly dried before use. | |
| Insufficient acid catalyst: The basic amino group of the starting material will neutralize the acid catalyst.[1][3] | Use a stoichiometric amount of a strong acid catalyst, such as sulfuric acid or thionyl chloride, to account for the amount that will be consumed by the amino group. | |
| Product is an oil and will not crystallize | Presence of impurities, such as unreacted starting material or byproducts. | Purify the crude product by column chromatography on silica gel. If the product is still an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Product discoloration (yellow or brown) | Oxidation of the amino group or formation of colored impurities at high temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessive heating during the reaction and workup. If necessary, the product can be decolorized using activated charcoal during recrystallization.[6] |
Data Presentation
Table 1: Comparison of Typical Yields for Analogous Nitro Group Reductions
| Starting Material | Reducing Agent/Catalyst | Solvent | Yield (%) | Reference |
| Methyl 3-methyl-4-nitrobenzoate | Pd/C, H₂ | Methanol | 90 | [7] |
| Methyl m-nitrobenzoate | Pd/C, H₂ | Methanol | Quantitative | [8] |
| Methyl 3-nitrobenzoate | Fe/Acetic Acid | Ethanol/Water | Variable | [8] |
Table 2: Comparison of Typical Yields for Fischer Esterification of Substituted Benzoic Acids
| Carboxylic Acid | Catalyst | Alcohol | Yield (%) | Reference |
| 4-Benzyloxy-3,5-dimethylbenzoic acid | H₂SO₄ | Methanol | 60-80 | [9] |
| Benzoic acid | H₂SO₄ | Methanol | 90 | [10] |
| p-Aminobenzoic acid | H₂SO₄ | Methanol | 64 | [11] |
| Hydroxy acid | H₂SO₄ | Ethanol | 95 | [10] |
Experimental Protocols
Protocol 1: Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate via Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve Methyl 3,5-dimethyl-4-nitrobenzoate (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 8-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Fischer Esterification of 4-amino-3,5-dimethylbenzoic acid
-
Reaction Setup: To a round-bottom flask, add 4-amino-3,5-dimethylbenzoic acid (1.0 eq) and a large excess of anhydrous methanol (to act as both reactant and solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.0-1.2 eq) dropwise with stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-8 hours, or until TLC analysis shows the starting material has been consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Carefully add the residue to a beaker of ice water and neutralize to a pH of ~8 with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Dry the solid product. If necessary, further purify by recrystallization.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 4-amino-3-methylbenzoate | 18595-14-7 [chemicalbook.com]
- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
Common side products in the synthesis of Methyl 4-amino-3,5-dimethylbenzoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-3,5-dimethylbenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways to prepare this compound:
-
Reduction of a Nitro Precursor: This involves the reduction of methyl 3,5-dimethyl-4-nitrobenzoate. A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid.[1][2]
-
Fischer Esterification: This route consists of the acid-catalyzed esterification of 4-amino-3,5-dimethylbenzoic acid with methanol. Due to the steric hindrance from the two methyl groups ortho to the carboxylic acid, this reaction may require specific conditions to achieve a good yield.
Q2: I am seeing a low yield in my Fischer esterification of 4-amino-3,5-dimethylbenzoic acid. What are the likely causes?
A2: Low yields in the Fischer esterification of this substrate are often due to a combination of factors. The equilibrium nature of the reaction means that the presence of water can drive the reaction backward. Additionally, the steric hindrance around the carboxylic acid group can slow down the rate of esterification. The basicity of the amino group can also neutralize the acid catalyst, rendering it ineffective.
Q3: What are the most common impurities to expect in the final product from the reduction route?
A3: While the reduction of aromatic nitro compounds with iron and acid is generally a clean reaction, incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine derivatives. Under certain conditions, these can dimerize to form azoxy and azo compounds. However, these are typically minor byproducts when using the Fe/HCl system.
Q4: Can the amino group of 4-amino-3,5-dimethylbenzoic acid interfere with the Fischer esterification?
A4: Yes. The basic amino group can react with the acid catalyst, forming an ammonium salt. This side reaction effectively removes the catalyst from the esterification equilibrium. Therefore, it is often necessary to use a stoichiometric amount of the acid catalyst rather than a purely catalytic quantity.
Q5: How can I purify the crude this compound?
A5: The crude product from either synthetic route can typically be purified by recrystallization. A common solvent system for this is a mixture of ethanol and water. For more persistent impurities, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.[3]
Troubleshooting Guides
Route 1: Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | Insufficient reducing agent or reaction time. | Ensure at least 6 equivalents of iron powder are used. Increase the reaction time and monitor by TLC until the starting material spot disappears. |
| Deactivated iron surface. | Use fine iron powder and ensure the reaction is acidic to activate the iron surface. | |
| Product is dark or colored | Presence of iron salts or colored byproducts. | After filtration to remove iron, wash the organic extract thoroughly with water and brine. A charcoal treatment during recrystallization can also remove colored impurities. |
| Low isolated yield | Product loss during workup. | Ensure the reaction mixture is made basic (pH > 8) before extraction to ensure the amine is in its free base form. Use an adequate amount of extraction solvent. |
Route 2: Fischer Esterification of 4-amino-3,5-dimethylbenzoic Acid
| Issue | Potential Cause | Troubleshooting Steps |
| Low conversion to the ester | Equilibrium not shifted towards products. | Use a large excess of methanol, which also acts as the solvent. Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding molecular sieves. |
| Insufficient acid catalyst. | Due to the basic amino group, use at least a stoichiometric amount of a strong acid catalyst like sulfuric acid. | |
| Steric hindrance slowing the reaction. | Increase the reflux time and monitor the reaction progress by TLC. Consider using a milder esterification method for sterically hindered acids, such as using DCC and DMAP.[4] | |
| Presence of a byproduct with a higher molecular weight | Amide formation (self-condensation). | This can occur at high temperatures. Ensure the reaction temperature is not excessively high. Using a large excess of methanol can help to favor the esterification over amidation. |
| Product precipitates as the ammonium salt | Incomplete neutralization during workup. | During the workup, ensure the pH of the aqueous solution is adjusted to be basic (pH > 8) with a base like sodium carbonate to deprotonate the amino group of the ester. |
Data Presentation
Table 1: Summary of Yields for Synthetic Intermediates and Final Product
| Compound | Synthetic Method | Reported Yield | Purity | Reference |
| 3-Methyl-4-nitrobenzoic acid | Oxidation of 2,4-dimethylnitrobenzene | 65% | >98% | [5] |
| Methyl 3,5-dimethyl-4-nitrobenzoate | Nitration of methyl 3,5-dimethylbenzoate | 81-85% | Not specified | [6] |
| 4-Amino-3,5-dimethylbenzoic acid | Reduction of 3,5-dimethyl-4-nitrobenzoic acid | 96% | Not specified | [7] |
| This compound | Reduction of methyl 3,5-dimethyl-4-nitrobenzoate | 99% (crude) | 98.9% (GC for a similar compound) | [1][2] |
| This compound | Fischer Esterification | Yields can be variable due to steric hindrance | Not specified | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
This protocol is adapted from a procedure for the reduction of a similar nitroaromatic compound.[1][2]
Step A: Synthesis of Methyl 3,5-dimethyl-4-nitrobenzoate (Precursor)
-
To a stirred solution of methyl 3,5-dimethylbenzoate in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 15 °C.
-
After the addition is complete, continue stirring for 15-30 minutes.
-
Pour the reaction mixture onto crushed ice and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold methanol to remove impurities.
-
Recrystallize the crude product from methanol to obtain pure methyl 3,5-dimethyl-4-nitrobenzoate.
Step B: Reduction to this compound
-
In a round-bottom flask, suspend methyl 3,5-dimethyl-4-nitrobenzoate (1.0 eq) in methanol.
-
Add iron powder (6.0 eq) to the suspension.
-
Cool the mixture to 0 °C and slowly add concentrated hydrochloric acid (1.0 eq).
-
Heat the reaction mixture to 80 °C and maintain for 16 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron residues.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound via Fischer Esterification
This is a general protocol for Fischer esterification, which may need optimization for this sterically hindered substrate.
Step A: Synthesis of 4-Amino-3,5-dimethylbenzoic acid (Precursor)
-
Dissolve 3,5-dimethyl-4-nitrobenzoic acid in methanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC. Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-amino-3,5-dimethylbenzoic acid.
Step B: Esterification to this compound
-
Dissolve 4-amino-3,5-dimethylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol.
-
Carefully add concentrated sulfuric acid (at least 1.0 eq) dropwise to the stirred solution.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Carefully add the residue to a beaker of ice water and neutralize with a saturated aqueous solution of sodium carbonate until the pH is > 8.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product, which can be further purified by recrystallization.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Troubleshooting workflow for the reduction synthesis route.
Caption: Potential side products in the two main synthetic routes.
References
- 1. echemi.com [echemi.com]
- 2. 4-AMINO-3,5-DIMETHYL-BENZOIC ACID METHYL ESTER | 3095-48-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 4-amino-3-methylbenzoate | 18595-14-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude Methyl 4-amino-3,5-dimethylbenzoate by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude Methyl 4-amino-3,5-dimethylbenzoate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on its chemical structure (an aromatic amine ester), a mixed solvent system is often effective. A good starting point is a mixture of ethanol and water or methanol and water. The compound is soluble in alcohols like ethanol and methanol, and the addition of water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is common for compounds with low melting points or when the solution is too concentrated or cooled too quickly. Here are several strategies to address this:
-
Reduce Supersaturation: The solution may be too concentrated. Add a small amount of the hot solvent to the mixture to ensure the oil redissolves, then allow it to cool more slowly.
-
Slow Cooling: Rapid cooling encourages oil formation. Allow the solution to cool gradually to room temperature before transferring it to an ice bath. Insulating the flask can help slow the cooling process.[1]
-
Use a Seed Crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[1]
-
Scratching: Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
Q3: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?
A3: A lack of crystal formation is typically due to one of two reasons:
-
Too much solvent was used: If the solution is too dilute, the compound will remain in the solution even at low temperatures. To fix this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[2][3]
-
Supersaturation: The solution may be supersaturated, a state where the compound is dissolved beyond its normal saturation point. This can be resolved by inducing crystallization through scratching the flask or adding a seed crystal.[4]
Q4: The recovered yield of my purified product is very low. How can I improve it?
A4: A low recovery yield can be frustrating. Here are some potential causes and solutions:
-
Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor after filtration. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper. To prevent this, use a pre-heated funnel and flask for the filtration.[3]
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal formation.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
Q5: The final product is still colored. How can I remove colored impurities?
A5: Colored impurities can often be removed by treating the solution with activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Presence of impurities depressing the melting point. | 1. Add more hot solvent to dissolve the oil and cool slowly. 2. Allow the flask to cool to room temperature before placing it in an ice bath. 3. Try a different solvent system or consider a preliminary purification step like column chromatography.[1] |
| No Crystal Formation | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Evaporate some of the solvent and re-cool.[2][3] 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[4] |
| Low Recovery Yield | 1. Using an excessive amount of solvent. 2. Premature crystallization during hot filtration. 3. Incomplete cooling. 4. Washing crystals with warm solvent. | 1. Use the minimum amount of hot solvent for dissolution. 2. Pre-heat the funnel and receiving flask.[3] 3. Ensure the flask is in an ice bath for at least 30 minutes. 4. Wash crystals with a minimal amount of ice-cold solvent. |
| Product is Colored | 1. Presence of colored impurities from the synthesis. | 1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[4][5] |
| Crystals Form Too Quickly | 1. The solution is too concentrated. | 1. Add a small amount of additional hot solvent to the dissolved solid before cooling to slow down the crystallization process.[2] |
Experimental Protocol: Recrystallization from Ethanol/Water
This protocol describes a standard method for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[5]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.[5]
-
Inducing Crystallization: To the hot, clear filtrate, add deionized water dropwise until the solution becomes persistently turbid. If too much precipitate forms, add a few drops of hot ethanol to redissolve it.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[5]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Quantitative Data Summary
| Parameter | Crude Product | Purified Product | Reference/Expected Value |
| Appearance | Light yellow to brown solid | Colorless or light yellow solid | Colorless or light yellow solid[6] |
| Melting Point | Broad range, lower than pure | Sharp range, e.g., 72-75 °C | 72-75 °C[6] |
| Solubility | Soluble in alcohol and ether, slightly soluble in water[6] | Soluble in hot ethanol, sparingly soluble in cold ethanol/water | - |
| Typical Recovery Yield | - | 70-90% (dependent on initial purity) | - |
Visualizations
Recrystallization Workflow
Caption: A workflow diagram illustrating the key steps in the purification of this compound by recrystallization.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues during the recrystallization process.
References
Troubleshooting incomplete reduction of methyl 3,5-dimethyl-4-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reduction of methyl 3,5-dimethyl-4-nitrobenzoate to its corresponding amine, methyl 4-amino-3,5-dimethylbenzoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the reduction of methyl 3,5-dimethyl-4-nitrobenzoate.
Problem 1: Incomplete or No Reaction
Possible Causes:
-
Inactive Catalyst (Catalytic Hydrogenation): The palladium on carbon (Pd/C) or Raney Nickel catalyst may have lost its activity due to improper storage or handling.
-
Insufficient Reducing Agent: The molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O, Fe powder) may be insufficient for a complete reduction.
-
Low Hydrogen Pressure (Catalytic Hydrogenation): Inadequate hydrogen pressure can lead to a sluggish or incomplete reaction.
-
Reaction Temperature Too Low: Many reduction reactions require heating to proceed at a reasonable rate.
-
Poor Quality Reagents: The starting material or reagents may be impure.
Suggested Solutions:
-
Catalyst Activity: Use fresh, high-quality catalyst for each reaction. Ensure proper handling techniques to avoid deactivation.
-
Reagent Stoichiometry: Increase the molar equivalents of the reducing agent. A typical starting point for SnCl₂·2H₂O is 3-5 equivalents.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure the system is properly sealed and pressurized. If using a balloon, ensure it remains inflated throughout the reaction.
-
Reaction Temperature: Gradually increase the reaction temperature while monitoring the progress by TLC. For SnCl₂ reductions, heating is often necessary.
-
Reagent Purity: Verify the purity of the starting material and all reagents before starting the experiment.
Problem 2: Formation of Side Products
Possible Causes:
-
Over-reduction: In catalytic hydrogenation, other functional groups like the ester could potentially be reduced under harsh conditions (high pressure, high temperature, prolonged reaction time), although this is less common for esters compared to other groups.[1]
-
Formation of Azo or Azoxy Compounds: Some reducing agents, particularly metal hydrides like LiAlH₄, can lead to the formation of azo compounds from aromatic nitro compounds.[2][3]
-
Hydrolysis of the Ester Group: Strongly acidic or basic conditions, especially when heated for extended periods, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Suggested Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Stop the reaction as soon as the starting material is consumed to avoid over-reduction.
-
Choice of Reducing Agent: Select a reducing agent known for its chemoselectivity. Catalytic hydrogenation with Pd/C or Raney Nickel, and reductions with SnCl₂/HCl or Fe/HCl are generally effective for converting nitro groups to amines without affecting other functional groups under controlled conditions.[2][5]
-
Control of pH: If using acidic or basic conditions, neutralize the reaction mixture promptly during workup to minimize ester hydrolysis.
Problem 3: Difficult Work-up and Purification
Possible Causes:
-
Formation of Tin Salts (SnCl₂ Reduction): The work-up of reductions using tin(II) chloride can be complicated by the precipitation of tin hydroxides upon basification.[6]
-
Emulsion Formation During Extraction: The presence of finely divided solids (e.g., catalyst, metal powders) or surfactants can lead to the formation of stable emulsions during aqueous work-up.
-
Product Tailing on Silica Gel Column: The basicity of the amine product can cause it to interact strongly with the acidic silica gel, leading to tailing and poor separation during column chromatography.[7]
Suggested Solutions:
-
Work-up for SnCl₂ Reactions: After the reaction, a common procedure involves basifying the solution to precipitate tin salts, followed by filtration. Thorough washing of the precipitate is necessary to recover the product.
-
Breaking Emulsions: Add a saturated brine solution to the separatory funnel to help break emulsions. Filtering the reaction mixture through a pad of celite before extraction can remove fine particulates.
-
Column Chromatography of Amines: To mitigate tailing, a small amount of a basic modifier like triethylamine (0.5-1%) can be added to the eluent.[7] Alternatively, using a different stationary phase like alumina or amine-functionalized silica gel can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for reducing methyl 3,5-dimethyl-4-nitrobenzoate?
A1: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a widely used and often clean method for this type of transformation.[2] Another common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[2][8]
Q2: How can I monitor the progress of the reduction reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[4] The starting nitro compound is significantly less polar than the resulting amine product. Therefore, on a TLC plate, the product will have a lower Rf value (travel a shorter distance) than the starting material. Staining with an appropriate agent may be necessary for visualization if the compounds are not UV-active.
Q3: My purified product is a brownish oil, but I expect a solid. What could be the issue?
A3: The presence of impurities often lowers the melting point of a compound, sometimes resulting in an oil instead of a solid. Incomplete removal of side products or residual starting material can cause this. Further purification by column chromatography or recrystallization from a different solvent system may be necessary.
Q4: Can I use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for this reduction?
A4: Sodium borohydride is generally not strong enough to reduce an aromatic nitro group.[1] Lithium aluminum hydride (LiAlH₄) can reduce aromatic nitro compounds, but it is a very strong reducing agent and may also reduce the ester group. It can also lead to the formation of undesired azo compounds.[2][3] Therefore, LiAlH₄ is typically not the preferred reagent for this specific transformation.
Quantitative Data Summary
| Reduction Method | Reducing Agent | Typical Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol | Room Temperature | 2-12 hours | >90% | [4][9] |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol | Room Temperature | 1-5 hours | High | [2][10] |
| Metal/Acid Reduction | SnCl₂·2H₂O (3-5 equiv.), HCl | Ethanol, Ethyl Acetate | Reflux | 1-6 hours | 70-90% | [2][8] |
| Metal/Acid Reduction | Fe powder (5 equiv.), Acetic Acid | Ethanol/Water | Reflux | 2-8 hours | Variable | [9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3,5-dimethyl-4-nitrobenzoate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Fit the flask with a hydrogen-filled balloon or connect it to a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC until all the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction using SnCl₂·2H₂O
-
Reaction Setup: To a solution of methyl 3,5-dimethyl-4-nitrobenzoate (1 equivalent) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents).
-
Acid Addition: Slowly add concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully basify with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~8-9. This will precipitate tin salts.
-
Filtration: Filter the mixture through a pad of celite, and wash the precipitate thoroughly with the reaction solvent or ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Isolation and Purification: Remove the solvent under reduced pressure and purify the crude product as needed.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 9. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Preventing the formation of azo/azoxy impurities in the reduction step
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the reduction of nitroarenes, with a specific focus on preventing the formation of undesired azo and azoxy impurities.
Frequently Asked Questions (FAQs)
Q1: What are azo and azoxy impurities, and why are they a concern in nitroarene reduction?
A1: Azo and azoxy compounds are common impurities formed during the reduction of nitroarenes to primary amines. They arise from the condensation of partially reduced intermediates. These impurities are a significant concern, particularly in the pharmaceutical industry, as they can be genotoxic and impact the safety, efficacy, and stability of the final drug product. Regulatory agencies have strict limits on the levels of such impurities.
Q2: What is the general mechanism for the formation of azo and azoxy impurities?
A2: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) proceeds through several intermediates, most notably nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species. Azo and azoxy impurities are formed when these reactive intermediates condense with each other. Specifically, the condensation of a nitrosoarene with a hydroxylamine is a key pathway to the formation of an azoxy compound, which can be further reduced to an azo compound and subsequently to the desired amine.[1][2]
Q3: What are the primary factors that influence the formation of these impurities?
A3: Several reaction parameters can significantly influence the formation of azo and azoxy byproducts. These include:
-
pH: Basic conditions are known to promote the condensation of nitroso and hydroxylamine intermediates, leading to a higher propensity for azo and azoxy impurity formation.[1][2]
-
Temperature: Higher reaction temperatures can sometimes lead to decreased selectivity and the formation of byproducts, including the over-hydrogenation of the desired aniline.[3]
-
Catalyst: The choice of catalyst and its activity play a crucial role. Some catalysts may favor the complete reduction to the amine, while others might allow for the accumulation of intermediates that lead to impurity formation.
-
Hydrogen Source and Pressure: The nature of the hydrogen donor (e.g., H₂ gas, transfer hydrogenation reagents) and the hydrogen pressure can affect the reaction kinetics and selectivity.
-
Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway.
Troubleshooting Guides
Problem: I am observing significant levels of azo/azoxy impurities in my nitroarene reduction. What steps can I take to minimize them?
Solution:
The formation of azo and azoxy impurities is a common challenge that can be addressed by carefully controlling the reaction conditions. Here is a step-by-step troubleshooting guide:
1. Optimize Reaction pH:
-
Issue: Basic or alkaline conditions accelerate the condensation reaction between nitroso and hydroxylamine intermediates, which is a primary route to azoxy and azo impurities.[1][2]
-
Recommendation: If your reaction conditions are basic, consider neutralizing the reaction mixture or running the reduction under neutral or slightly acidic conditions. The pH of the reaction can have a significant impact on the rate of the condensation reaction. The reaction between nitrosobenzene and N-phenylhydroxylamine to form azoxybenzene is subject to general-acid and general-base catalysis.[2]
2. Control the Reaction Temperature:
-
Issue: Elevated temperatures can sometimes lead to a loss of selectivity. While higher temperatures generally increase the reaction rate, they can also promote the formation of byproducts.
-
Recommendation: It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. A study on the hydrogenation of nitrobenzene to aniline using a Pd/Al₂O₃ catalyst showed that aniline selectivity can be compromised at temperatures above 100°C due to the formation of over-hydrogenated products.[3][4][5][6]
3. Select the Appropriate Catalyst and Hydrogen Source:
-
Issue: The choice of catalyst is critical for achieving high selectivity. Some catalysts may have a higher tendency to promote the formation of intermediates that lead to impurities.
-
Recommendation:
-
Palladium on carbon (Pd/C) is a widely used and often highly selective catalyst for the reduction of nitroaromatics to anilines.[7]
-
When using transfer hydrogenation with reagents like ammonium formate or hydrazine hydrate with Pd/C, high yields of the desired amine can be achieved, often with minimal byproducts.[8]
-
Careful selection of the catalyst can be used to intentionally produce azoxy or azo compounds. For example, certain intermetallic nanoparticles like Pd₂Ge, Pd₂Sn, and PtSn show a high selectivity for azo(xy) products.
-
4. Ensure Efficient Hydrogen Mass Transfer:
-
Issue: Poor hydrogen availability at the catalyst surface can lead to the accumulation of partially reduced intermediates, which can then condense to form impurities.
-
Recommendation:
-
Ensure vigorous stirring to maximize the mass transfer of hydrogen from the gas phase to the catalyst surface.
-
Use an appropriate solvent that allows for good hydrogen solubility.
-
Maintain an adequate hydrogen pressure throughout the reaction.
-
Data Presentation
The following tables provide quantitative data on the influence of reaction conditions on the selectivity of nitroarene reduction.
Table 1: Effect of Temperature on Aniline Selectivity in Nitrobenzene Hydrogenation
| Catalyst | Temperature (°C) | Nitrobenzene Conversion (%) | Aniline Selectivity (%) | Reference |
| 0.3 wt% Pd/Al₂O₃ | 60 | >99 | ~98 | [3][4][5][6] |
| 0.3 wt% Pd/Al₂O₃ | 100 | >99 | ~97 | [3][4][5][6] |
| 0.3 wt% Pd/Al₂O₃ | 140 | >99 | ~95 | [3][4][5][6] |
| 0.3 wt% Pd/Al₂O₃ | 180 | >99 | ~92 | [3][4][5][6] |
This data illustrates that even with a highly selective catalyst, increasing the temperature can lead to a decrease in aniline selectivity, implying an increase in the formation of byproducts.
Experimental Protocols
Protocol 1: General Procedure for Selective Catalytic Hydrogenation of a Nitroaromatic using Pd/C and Hydrogen Gas
This protocol provides a general guideline for the reduction of nitroaromatics to anilines with the aim of minimizing byproduct formation. Optimization for specific substrates may be necessary.[7]
-
Materials:
-
Nitroaromatic compound
-
10% Palladium on carbon (Pd/C) (typically 1-5 mol% Pd)
-
Anhydrous ethanol or ethyl acetate as solvent
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
-
-
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask equipped with a hydrogen balloon), add the nitroaromatic compound and the solvent.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere if possible.
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove all oxygen.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this purge-fill cycle 3-5 times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 50 psi).
-
Stir the reaction mixture vigorously at room temperature. Gentle heating (e.g., 40-50°C) can be applied if the reaction is sluggish, but monitor for byproduct formation.
-
Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent to prevent ignition.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline.
-
Purify the product by crystallization or column chromatography if necessary.
-
Protocol 2: Analytical Method for Monitoring Nitroarene Reduction by HPLC
This is a general reverse-phase HPLC method that can be adapted to monitor the progress of a nitroarene reduction and quantify the starting material, the desired aniline product, and potential azo/azoxy impurities.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid or phosphoric acid
-
B: Acetonitrile with 0.1% formic acid or phosphoric acid
-
-
Gradient Program (Example):
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm for aromatic rings, and a longer wavelength around 320-350 nm where azo and azoxy compounds often have distinct absorbance).
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with the initial mobile phase composition (e.g., 90:10 water:acetonitrile) to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Diagram 1: General Reaction Pathway for Nitroarene Reduction and Impurity Formation
Caption: Reaction pathway of nitroarene reduction and side reactions.
Diagram 2: Troubleshooting Workflow for Minimizing Azo/Azoxy Impurities
Caption: Troubleshooting decision tree for impurity reduction.
References
- 1. Azoxybenzene formation from nitrosobenzene and phenylhydroxylamine. A unified view of the catalysis and mechanisms of the reactions | CoLab [colab.ws]
- 2. Azoxybenzene formation from nitrosobenzene and phenylhydroxylamine. A unified view of the catalysis and mechanisms of the reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Esterification for Aminobenzoate Production
Welcome to the Technical Support Center for the esterification of aminobenzoates. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the synthesis of aminobenzoate esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the esterification of aminobenzoic acids?
The synthesis of aminobenzoate esters, most commonly via Fischer esterification, presents several key challenges:
-
Reversible Reaction Equilibrium: Fischer esterification is a reversible process, which can lead to incomplete conversion and low product yields.[1][2] To favor product formation, the equilibrium must be shifted to the right.
-
Interference of the Amino Group: The basic amino group on the aminobenzoic acid can react with the acid catalyst, effectively neutralizing it.[1][2] This necessitates the use of stoichiometric amounts of the acid catalyst rather than purely catalytic quantities.
-
Side Reactions: High reaction temperatures or prolonged reaction times can lead to undesirable side reactions, such as decomposition, polymerization, or reactions involving the aromatic ring.[1] For instance, in the synthesis of anthranilic acid esters, intermolecular condensation can form by-products like dianthranilide.[3]
-
Purification Difficulties: Isolating the pure ester can be challenging due to the presence of unreacted starting materials, the acid catalyst, and any side products.[1][4] The work-up procedure is critical for obtaining a high-purity product.
-
Steric Hindrance: The esterification of sterically hindered alcohols or ortho-substituted aminobenzoic acids, such as anthranilic acid, can be particularly difficult.[5][6]
Q2: How can I increase the yield of my aminobenzoate esterification reaction?
To improve the yield of a Fischer esterification reaction, it is essential to shift the reaction equilibrium towards the products. This can be achieved by:
-
Using a Large Excess of Alcohol: Employing a significant excess of the alcohol reactant (often 5-10 fold or more) is a common and effective strategy to drive the reaction forward, in accordance with Le Châtelier's Principle.[1][2] The alcohol can also serve as the solvent for the reaction.
-
Removing Water: Since water is a byproduct of the esterification, its removal will shift the equilibrium towards the ester.[1] This can be accomplished using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.
-
Optimizing Catalyst Amount: Ensure enough acid catalyst is used to both protonate the amino group and catalyze the esterification reaction.[1] A stoichiometric amount is often necessary.
Q3: What are common side reactions, and how can they be minimized?
Several side reactions can occur during the esterification of aminobenzoates, particularly under harsh conditions:
-
N-Acylation: While less common under Fischer esterification conditions, the amino group could potentially be acylated, especially if an acid chloride or anhydride is used instead of a carboxylic acid.
-
Polymerization/Decomposition: At excessively high temperatures, aminobenzoic acids and their esters can decompose or polymerize, leading to a darkened reaction mixture and reduced yield of the desired product.[1]
-
Ring Sulfonation: When using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.
-
Formation of Dianthranilide: In the case of anthranilic acid esters, intermolecular condensation can lead to the formation of dianthranilide, a cyclic diamide.[3]
To minimize these side reactions, it is crucial to:
-
Maintain Optimal Reaction Temperature: Avoid excessively high temperatures and prolonged heating. Monitor the reaction progress to stop it once the starting material is consumed.[1][7]
-
Choose an Appropriate Catalyst: In some cases, a milder catalyst may be preferable to strong mineral acids. For the transesterification of anthranilates, potassium carbonate has been shown to be an effective basic catalyst that avoids the formation of condensation products.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reversible Reaction: The reaction has reached equilibrium with a low concentration of product. | - Increase the molar excess of the alcohol used.[1][2]- Remove water as it is formed using a Dean-Stark trap.[1] |
| Insufficient Catalyst: The basic amino group has neutralized the acid catalyst. | - Ensure a sufficient, often stoichiometric, amount of acid catalyst is added to account for both catalysis and protonation of the amine.[1][2] | |
| Incomplete Reaction: The reaction has not been allowed to proceed for a sufficient amount of time. | - Increase the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][8] | |
| Reaction Mixture Darkens Significantly | Decomposition or Polymerization: The reaction temperature is too high, causing the starting materials or products to decompose. | - Reduce the heating temperature to achieve a gentle reflux.[1][7]- Monitor the reaction closely and stop it as soon as the starting material is consumed.[1] |
| Product is an Oil or Fails to Crystallize | Impurities Present: Unreacted starting materials or byproducts are preventing crystallization. | - Ensure the acid catalyst has been completely neutralized during the work-up.[8][9]- Perform a recrystallization from a suitable solvent system (e.g., ethanol/water) to purify the product.[2] |
| Incorrect Work-up pH: The pH of the solution after neutralization is not optimal for precipitation. | - After neutralization with a base like sodium carbonate, ensure the final pH is slightly basic (around 8) to precipitate the free ester.[9] | |
| Purified Product has a Low Melting Point | Product is Impure: The product is contaminated with starting materials or byproducts. | - Recrystallize the product again, ensuring slow cooling to promote the formation of pure crystals.[10]- Wash the filtered crystals thoroughly with cold water to remove any soluble impurities.[9] |
Experimental Protocols
Key Experiment: Synthesis of Ethyl p-Aminobenzoate (Benzocaine) via Fischer Esterification
This protocol provides a standard laboratory procedure for the synthesis of benzocaine.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid and a 5-10 fold molar excess of absolute ethanol.[1] Add a magnetic stir bar.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid dropwise. A precipitate of the p-aminobenzoic acid hydrogen sulfate salt is expected to form.[8][9]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue heating for 60-75 minutes. The precipitate should dissolve as the reaction progresses.[9]
-
Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing ice water.[9]
-
Neutralization: While stirring, slowly add 10% sodium carbonate solution until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8. The ethyl p-aminobenzoate will precipitate as a white solid.[8][9]
-
Filtration: Cool the mixture in an ice bath to maximize precipitation and then collect the crude product by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected solid with several portions of cold deionized water.[9]
-
Drying and Purification: Allow the product to air dry. The crude product can be further purified by recrystallization from an ethanol/water mixture.[2]
Visualizations
Caption: Experimental workflow for the Fischer esterification of p-aminobenzoic acid.
Caption: Troubleshooting logic for low yield in aminobenzoate esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 4. asm.org [asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A high yielding synthesis of anthranilate esters from sterically hindered alcohols | Record | DigitalNZ [digitalnz.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. prezi.com [prezi.com]
Removal of unreacted starting materials from Methyl 4-amino-3,5-dimethylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from Methyl 4-amino-3,5-dimethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and impurities in a typical synthesis of this compound?
A1: The synthesis of this compound commonly proceeds through the reduction of Methyl 3,5-dimethyl-4-nitrobenzoate.[1][2] Therefore, the most prevalent impurity is the unreacted nitro compound. Other potential impurities include byproducts from the reduction reaction and residual reagents such as iron salts if an iron-based reduction was performed.[1] If the synthesis starts from 4-amino-3,5-dimethylbenzoic acid followed by esterification, then the unreacted carboxylic acid is a likely impurity.
Q2: How can I qualitatively assess the purity of my crude this compound?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to assess the purity of your product. By spotting the crude material alongside the starting material (if available) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the presence of impurities. The product, being more polar than the nitro-precursor, will have a lower Rf value. A single spot for your product indicates a relatively high purity.
Q3: What are the recommended primary purification methods for removing unreacted starting materials?
A3: The two most effective and commonly employed methods for purifying this compound are:
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid product.
-
Flash Column Chromatography: This method is highly effective for separating the desired product from significant quantities of impurities, especially those with different polarities, such as the less polar Methyl 3,5-dimethyl-4-nitrobenzoate.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | 1. Too much solvent was used. 2. The solution is not saturated enough. 3. High concentration of impurities inhibiting crystallization. | 1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure product, if available. 4. If significant impurities are present, first purify by column chromatography. |
| Product "oils out" instead of forming crystals. | The melting point of the solute-solvent mixture is lower than the temperature of the solution. | 1. Re-heat the solution to dissolve the oil, then allow it to cool more slowly. 2. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. |
| Low recovery of purified product. | 1. The chosen solvent is too good, and the product is significantly soluble even at low temperatures. 2. Too much solvent was used during the washing step. | 1. Choose a different solvent or solvent system where the product has lower solubility when cold. 2. Minimize the amount of cold solvent used to wash the crystals. 3. Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| Crystals are colored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your overall yield. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities (overlapping spots on TLC). | The eluent system is not optimal. | Systematically vary the polarity of the mobile phase. A common starting point is a mixture of ethyl acetate and hexanes. Test different ratios using TLC to find the best separation. |
| Streaking of the compound on the TLC plate and column. | The amino group of the product is interacting with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[3][4] |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. A small amount of methanol can also be added to the eluent to increase its polarity. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of the crude product.
-
Solvent Selection: Based on analogous compounds, ethanol or a mixture of ethanol and water are good starting points for solvent screening. The ideal solvent should dissolve the crude product when hot but have low solubility when cold.
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot solvent to just dissolve the solid completely.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (including charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating the product from significant amounts of less polar impurities like the nitro-precursor.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for aromatic amines is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities. If streaking is observed, add 0.5% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Typical TLC Mobile Phases for Aromatic Amines
| Mobile Phase System | Typical Ratio (v/v) | Notes |
| Hexane : Ethyl Acetate | 9:1 to 1:1 | A good starting point for optimizing separation. |
| Dichloromethane : Methanol | 99:1 to 90:10 | For more polar compounds. |
| Addend | ||
| Triethylamine | 0.1% to 1% | Add to any of the above to reduce tailing of basic compounds. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Column chromatography conditions for purifying Methyl 4-amino-3,5-dimethylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the column chromatography purification of Methyl 4-amino-3,5-dimethylbenzoate. Below you will find experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this purification process.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard method for the purification of this compound using flash column chromatography. Due to the basic nature of the amino group, which can lead to peak tailing on standard silica gel, this protocol includes the use of a mobile phase modifier.
Materials:
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Triethylamine (TEA)
-
Glass column for flash chromatography
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Preparation: Prepare a stock solution of your mobile phase. A common starting point is a mixture of hexane and ethyl acetate. To mitigate the basicity of the amine, add 0.5-1% triethylamine to the mobile phase mixture. For example, for a 9:1 Hexane:EtOAc eluent, prepare 1 L by mixing 890 mL hexane, 100 mL ethyl acetate, and 10 mL triethylamine.
-
TLC Analysis of Crude Material: Before performing the column, analyze your crude product by TLC to determine the optimal solvent system. Test various ratios of hexane to ethyl acetate (with 1% TEA). The ideal solvent system should give your desired product a Retention Factor (Rf) of approximately 0.2-0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running your initial, low-polarity mobile phase through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the solution to the top of the silica bed.[1]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[1] Carefully add this powder to the top of the packed column.[1]
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase determined from your TLC analysis.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute your compound.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5-1% Triethylamine | A common solvent system for moderately polar compounds. The added triethylamine neutralizes acidic sites on the silica gel, preventing peak tailing of the basic amine.[2] |
| Elution Mode | Isocratic or Gradient | Start with isocratic elution if the impurities are well separated. Use a gradient (increasing ethyl acetate) if impurities have a wide range of polarities. |
| Sample Loading | Dry Loading | Recommended for better resolution, especially if the compound is not very soluble in the initial mobile phase.[1] |
Table 2: TLC Analysis for Mobile Phase Optimization
| Hexane:EtOAc Ratio (v/v) | Rf of Product | Observations |
| 95:5 | 0.1 | Low mobility, good for starting the column. |
| 90:10 | 0.25 | Optimal for elution. |
| 80:20 | 0.45 | May elute too quickly, potentially co-eluting with less polar impurities. |
| 70:30 | 0.6 | Too high, poor separation from non-polar impurities. |
Troubleshooting Guide
Q1: My product is streaking or tailing on the TLC plate and the column. What can I do?
A1: Tailing is a common issue when purifying basic compounds like aromatic amines on acidic silica gel.
-
Solution: Add a small amount (0.5-1%) of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase.[2] This will neutralize the acidic silanol groups on the silica surface, reducing the strong interaction with your amine and leading to more symmetrical peaks.
Q2: I am not getting good separation between my product and an impurity.
A2: Poor separation can result from an inappropriate mobile phase or improper column packing.
-
Solution 1: Optimize Mobile Phase: Re-evaluate your solvent system using TLC. Try a different solvent system, for example, dichloromethane/methanol.
-
Solution 2: Use Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.
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Solution 3: Check Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.
Q3: The product is not eluting from the column, even with a high concentration of ethyl acetate.
A3: This suggests your compound is strongly adsorbed to the silica gel, or the mobile phase is not polar enough.
-
Solution 1: Increase Mobile Phase Polarity: Switch to a more polar solvent system, such as dichloromethane/methanol. A small percentage of methanol can significantly increase the eluting power.
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Solution 2: Check for Decomposition: It is possible the compound has decomposed on the silica gel.[3] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears. If it is unstable, consider using a different stationary phase like alumina.[3]
Q4: My purified product is a yellow or brown oil, but it should be a solid.
A4: Discoloration can be due to oxidation of the aromatic amine or residual impurities. The oily nature suggests the presence of residual solvent or impurities that lower the melting point.
-
Solution 1: Remove Residual Solvents: Ensure all solvent has been removed under high vacuum.
-
Solution 2: Re-purify: If color persists, a second purification step may be necessary. Alternatively, you can try treating a solution of the product with activated carbon to remove colored impurities, followed by filtration and solvent removal.
-
Solution 3: Induce Crystallization: Try to recrystallize the oil from a suitable solvent system.
Frequently Asked Questions (FAQs)
Q1: Why is triethylamine added to the mobile phase?
A1: this compound is a basic compound due to the amino group. Standard silica gel is acidic and can strongly interact with basic compounds, leading to issues like peak tailing and sometimes irreversible adsorption.[2] Triethylamine is a stronger base that is added to the mobile phase to "compete" for the acidic sites on the silica gel, allowing your product to elute more cleanly and with better peak shape.
Q2: Can I use reversed-phase chromatography for this purification?
A2: Yes, reversed-phase chromatography is a viable alternative. In this case, you would use a non-polar stationary phase (like C18-silica) and a polar mobile phase (such as water/acetonitrile or water/methanol). For basic amines, it's often beneficial to adjust the pH of the mobile phase to be slightly basic to ensure the amine is in its neutral form.
Q3: How much crude material can I load onto my column?
A3: The amount of material you can purify depends on the size of your column and the difficulty of the separation. A general rule of thumb for flash chromatography is a stationary phase to crude product weight ratio of about 20:1 to 100:1.[4] If the separation is difficult (impurities are close to your product on the TLC), you should use a higher ratio (more silica).
Q4: What is the best way to visualize the spots on the TLC plate?
A4: this compound contains an aromatic ring and should be UV-active. The easiest way to visualize the spots is by using a TLC plate with a fluorescent indicator (e.g., F254) and observing it under a UV lamp at 254 nm. The compound will appear as a dark spot.
Q5: My compound appears to be decomposing on the column. What are my options?
A5: If your compound is sensitive to the acidic nature of silica gel, you have a few options:[3]
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Deactivate the Silica: You can pre-treat the silica gel with a base like triethylamine before packing the column.
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) or Florisil are common alternatives for compounds that are unstable on silica.
-
Switch to Reversed-Phase Chromatography: This uses a different separation mechanism and may be gentler on your compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
Technical Support Center: Identifying Impurities in Methyl 4-amino-3,5-dimethylbenzoate by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in Methyl 4-amino-3,5-dimethylbenzoate using Thin-Layer Chromatography (TLC). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in a sample of this compound?
A1: The most probable impurity is the unreacted starting material from the synthesis, which is typically Methyl 3,5-dimethyl-4-nitrobenzoate . This impurity arises from the reduction of the nitro group to an amine group to form the final product. Other potential impurities can include byproducts from the synthesis and residual solvents.
Q2: What is the principle behind separating this compound from its nitro-precursor impurity by TLC?
A2: The separation is based on the difference in polarity between the two compounds. The stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent mixture. The more polar compound, this compound (due to the amino group), will have a stronger affinity for the stationary phase and will, therefore, travel a shorter distance up the TLC plate. This results in a lower Retention Factor (Rƒ) value. The less polar Methyl 3,5-dimethyl-4-nitrobenzoate will travel further with the mobile phase, resulting in a higher Rƒ value.[1]
Q3: How can I visualize the spots on the TLC plate?
A3: Since both this compound and its common impurities are aromatic, they can often be visualized under a UV lamp (254 nm) as dark spots on a fluorescent plate.[1] For enhanced or alternative visualization, specific chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds. Stains specific for amines, such as ninhydrin, can also be used, though they may require heating to develop the color.
Q4: My spots are streaking. What could be the cause?
A4: Streaking on a TLC plate can be caused by several factors:
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Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.
-
Highly Polar Compounds: Amines can sometimes interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia to your mobile phase can help to produce more defined spots.[2]
-
Inappropriate Spotting Solvent: If the sample is spotted in a solvent that is too polar, it can lead to a diffuse or streaked initial spot. Ensure the spotting solvent is volatile and not significantly more polar than the mobile phase.
Q5: The Rƒ values of my spots are too high (or too low). How can I adjust them?
A5: The Rƒ values are primarily controlled by the polarity of the mobile phase.
-
If Rƒ values are too high (spots are too close to the solvent front): Your mobile phase is too polar. Decrease the proportion of the more polar solvent in your mixture (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate system).
-
If Rƒ values are too low (spots are too close to the baseline): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent.[2]
Troubleshooting Guide
This section provides solutions to common problems encountered during the TLC analysis of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible under UV light. | The sample concentration is too low. | Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.[2] |
| The compound is not UV-active. | Use a chemical stain for visualization (e.g., potassium permanganate). | |
| Spots are elongated or crescent-shaped. | The TLC plate was damaged during spotting. | Be gentle when spotting to avoid scraping off the silica gel. |
| The sample was applied in a polar solvent. | Use a less polar and volatile solvent for sample application. | |
| The solvent front is uneven. | The TLC plate is touching the side of the developing chamber or the filter paper. | Ensure the plate is centered in the chamber and not in contact with the walls or filter paper. |
| The top of the developing chamber is not properly sealed. | Ensure the chamber is tightly covered to maintain a saturated atmosphere. | |
| Unexpected spots appear on the plate. | Contamination of the sample or the TLC plate. | Handle the TLC plate by the edges to avoid transferring oils from your fingers. Use clean glassware and fresh solvents. |
| The spotting capillary was not cleaned between samples. | Use a fresh capillary for each sample. |
Data Presentation
The following table summarizes the expected TLC results for this compound and its primary impurity. Note that Rƒ values are dependent on the specific experimental conditions (e.g., temperature, chamber saturation, plate manufacturer) and should be considered approximate.
| Compound | Structure | Polarity | Expected Rƒ Value (Hexane:Ethyl Acetate 3:1) | Visualization |
| This compound | ![]() | More Polar | ~ 0.3 - 0.4 | UV (254 nm), KMnO₄ stain |
| Methyl 3,5-dimethyl-4-nitrobenzoate | ![]() | Less Polar | ~ 0.6 - 0.7 | UV (254 nm), KMnO₄ stain |
Experimental Protocols
Detailed Methodology for TLC Analysis
1. Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
This compound sample
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. A 3:1 (v/v) ratio of Hexane:Ethyl Acetate is often effective.[1]
-
Visualization tools: UV lamp (254 nm), staining jar, potassium permanganate stain.
2. Preparation of the TLC Chamber:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible results.
-
Cover the chamber with the lid and let it equilibrate for at least 15 minutes.
3. Sample Preparation and Spotting:
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Prepare a dilute solution of your this compound sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, carefully spot a small amount of the dissolved sample onto the origin line. The spot should be small and concentrated (1-2 mm in diameter).
4. Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.
-
Replace the lid and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
5. Visualization and Analysis:
-
Allow the solvent to completely evaporate from the TLC plate.
-
Visualize the separated spots under a UV lamp (254 nm) in a dark environment. Circle the visible spots with a pencil.
-
If necessary, further visualize the plate by dipping it into a jar containing a potassium permanganate stain, followed by gentle heating with a heat gun until colored spots appear against a purple/pink background.
-
Calculate the Rƒ value for each spot using the formula:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Diagrams
Caption: A workflow for troubleshooting common TLC issues.
Caption: Logical flow for impurity identification by TLC.
References
Improving the solubility of Methyl 4-amino-3,5-dimethylbenzoate for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Methyl 4-amino-3,5-dimethylbenzoate for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a colorless or light yellow solid.[1] It is generally soluble in alcohols (like ethanol and methanol) and ether, and it is only slightly soluble in water.[1]
Q2: I am observing poor solubility of this compound in my reaction solvent. What are the initial troubleshooting steps?
Begin by verifying the purity of your compound and the solvent. Impurities can significantly impact solubility. Ensure your solvent is anhydrous if the reaction is sensitive to water. Gentle heating and agitation (stirring or sonication) can also help to dissolve the compound.
Q3: Can pH be adjusted to improve the solubility of this compound in aqueous or protic solvents?
Yes, adjusting the pH can significantly influence the solubility of aromatic amines. In acidic conditions, the amino group can be protonated to form a more soluble salt. For instance, aniline, a related aromatic amine, becomes soluble in dilute hydrochloric acid due to the formation of anilinium chloride. A similar principle can be applied to this compound. However, it is crucial to ensure that the resulting acidic conditions are compatible with your desired reaction.
Q4: What are co-solvents, and how can they be used to improve solubility?
Co-solvents are a mixture of solvents used to increase the solubility of a solute. For poorly water-soluble compounds like this compound, adding a water-miscible organic solvent in which the compound is more soluble can enhance the overall solvating power of the mixture. Common co-solvents to consider include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and various alcohols.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to dissolve this compound for a reaction.
Issue 1: The compound will not dissolve in a non-polar aprotic solvent (e.g., Toluene, Hexane).
-
Cause: this compound has polar functional groups (amino and ester) that limit its solubility in non-polar solvents.
-
Solution:
-
Select a more polar solvent: Refer to the solubility table below for suitable alternatives.
-
Introduce a co-solvent: Add a small amount of a more polar, miscible solvent (e.g., THF, Dioxane) to the non-polar solvent to increase its solvating power.
-
Increase Temperature: Gently heating the mixture may improve solubility. Always check the compound's stability at elevated temperatures.
-
Issue 2: The compound precipitates out of solution when the reaction mixture is cooled.
-
Cause: The solubility of the compound is likely highly dependent on temperature. As the temperature decreases, the solution becomes supersaturated, leading to precipitation.
-
Solution:
-
Maintain a higher temperature: If the reaction conditions permit, maintain the temperature at which the compound remains dissolved.
-
Use a co-solvent: The presence of a co-solvent can help keep the compound in solution at lower temperatures.
-
Hot Filtration: If the compound is being recrystallized, perform a hot filtration to remove any insoluble impurities before allowing the solution to cool.
-
Issue 3: The compound is not dissolving sufficiently in a polar protic solvent (e.g., Ethanol, Methanol).
-
Cause: While generally soluble in alcohols, high concentrations may exceed the solubility limit.
-
Solution:
-
Increase the solvent volume: Use a larger volume of the solvent to dissolve the compound.
-
Gentle Heating: Warming the mixture can increase the rate of dissolution and the amount of solute that can be dissolved.
-
Consider a different polar solvent: Polar aprotic solvents like DMF or DMSO may offer higher solubility.
-
Solubility Data
The following table summarizes the known qualitative and estimated quantitative solubility of this compound and a related compound.
| Solvent | This compound | Methyl 4-aminobenzoate (related compound) |
| Water | Slightly Soluble[1] | 3.82 g/L |
| Alcohols (e.g., Ethanol, Methanol) | Soluble[1] | Soluble |
| Ether | Soluble[1] | Soluble |
| Acetone | Soluble in organic solvents such as ethanol and acetone. | Not specified |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Initial Dissolution Attempt: Attempt to dissolve a small, known quantity of this compound in the primary reaction solvent at the desired reaction concentration.
-
Co-solvent Addition: If solubility is poor, add a co-solvent (e.g., DMF, DMSO, or THF) in small increments (e.g., 1-5% of the total volume).
-
Observation: After each addition, stir the mixture vigorously and observe for dissolution. Gentle heating can be applied if necessary.
-
Scaling Up: Once a suitable co-solvent ratio is determined, this can be applied to the full-scale reaction. Ensure the co-solvent does not interfere with the reaction chemistry.
Protocol 2: Solubility Improvement via pH Adjustment (for protic solvents)
-
Solvent Preparation: Prepare the protic solvent (e.g., water, ethanol).
-
Acidification: Add a dilute acid (e.g., 1M HCl) dropwise to the solvent while monitoring the pH.
-
Compound Addition: Add the this compound to the acidified solvent.
-
Observation: Stir the mixture and observe for dissolution. The formation of the corresponding ammonium salt should increase its solubility.
-
Reaction Compatibility Check: Before proceeding with the reaction, confirm that all reactants and reagents are stable and compatible with the acidic conditions.
Visualizations
References
Technical Support Center: Work-up Procedures for Reactions Involving Methyl 4-amino-3,5-dimethylbenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-amino-3,5-dimethylbenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am performing a Suzuki coupling reaction with this compound. After the reaction, I'm struggling to remove the palladium catalyst. What is the best approach?
A1: Palladium removal can be challenging due to the coordinating ability of the amino group on your compound.[1] Here are several methods you can try, from simplest to more advanced:
-
Filtration through Celite®: This is a good first step to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.[1][2]
-
Activated Carbon Treatment: After initial filtration, dissolving the crude product in a suitable solvent and stirring with activated carbon (charcoal) can effectively adsorb soluble palladium species.[1]
-
Palladium Scavengers: If residual palladium persists, using a solid-supported scavenger with high affinity for palladium is recommended. Thiol-based or amine-based scavengers are often effective.[1]
Troubleshooting Palladium Removal:
| Symptom | Possible Cause | Suggested Solution |
| Black particles remain after filtration. | Palladium black is very fine and passing through the filter paper. | Use a pad of Celite® over the filter paper to create a finer filtration medium. |
| Product is lost during activated carbon treatment. | The product is adsorbing to the activated carbon. | Use the minimum amount of activated carbon necessary. You can perform a small-scale test to determine the optimal amount. |
| Scavenger is ineffective. | The palladium is strongly chelated to your product. | Increase the reaction time and/or temperature of the scavenger treatment. Consider a different type of scavenger. |
Q2: During the aqueous work-up of my reaction, I'm consistently getting a stable emulsion that is difficult to separate. How can I resolve this?
A2: Emulsion formation is a common issue when working with basic compounds like anilines in a biphasic system.[3][4] Here are several techniques to break an emulsion:
-
Gentle Mixing: In subsequent experiments, try gentle swirling or inverting the separatory funnel instead of vigorous shaking.[3][4]
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break up emulsions.[3]
-
Change in Solvent Volume: Diluting the organic layer with more solvent can sometimes resolve the emulsion.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.[5]
-
Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.[4]
Q3: I am using an acid wash to extract my basic product, this compound, into the aqueous layer. However, I am getting a low recovery of my product after basification and re-extraction. What could be the reason?
A3: Low recovery after an acid-base extraction can be due to a few factors:
-
Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction to fully protonate the amine and drive it into the aqueous phase. Conversely, ensure the pH is sufficiently basic (pH > 10) during the back-extraction to fully deprotonate the ammonium salt and move it back into the organic layer.
-
Hydrolysis of the Ester: Prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[6][7] The resulting carboxylate salt will be water-soluble and will not be extracted back into the organic layer with your desired product. It is advisable to perform extractions at room temperature and avoid lengthy exposure to harsh pH conditions.
-
Product Precipitation: Upon basification of the acidic aqueous layer, your product may precipitate out of solution if its solubility in the aqueous medium is low. Ensure you are extracting with an organic solvent immediately after basification.
Q4: My purified this compound shows tailing on the silica gel TLC plate and during column chromatography. How can I improve the purification?
A4: Tailing of basic compounds like anilines on silica gel is a common problem due to the interaction of the basic amino group with the acidic silica gel.[8] To mitigate this, you can:
-
Add a Basic Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system can significantly improve the peak shape by neutralizing the acidic sites on the silica gel.[8]
-
Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina or amine-functionalized silica gel.
Experimental Protocols
Protocol 1: General Work-up Procedure for a Suzuki or Buchwald-Hartwig Reaction
-
Quenching the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or toluene.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove water-soluble byproducts. If an emulsion forms, refer to the troubleshooting guide above.
-
Brine Wash: Wash the organic layer with brine to help remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. If tailing is observed, add 0.1-1% triethylamine to the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.
Protocol 2: Acid-Base Extraction for Purification of this compound
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). Repeat the extraction 2-3 times. The basic this compound will be protonated and move into the aqueous layer. The neutral and acidic impurities will remain in the organic layer.
-
Separation: Combine the acidic aqueous layers. The organic layer can be washed with brine, dried, and concentrated to isolate other components if necessary.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 6 M NaOH or saturated NaHCO₃) with stirring until the pH is > 10.
-
Back-Extraction: Immediately extract the basified aqueous solution with a fresh organic solvent (e.g., ethyl acetate, dichloromethane) 2-3 times.
-
Washing and Drying: Combine the organic layers from the back-extraction, wash with brine, and dry over an anhydrous drying agent.
-
Concentration: Remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Melting Point | 72-75 °C | [1] |
| Appearance | Colorless or light yellow solid | [1] |
| Solubility | Soluble in alcohol and ether, slightly soluble in water. | [1] |
Visualizations
Caption: A general workflow for the work-up and purification of reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 4-amino-3,5-dimethylbenzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the synthesis of Methyl 4-amino-3,5-dimethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent and scalable method is a two-step process. The first step is the nitration of methyl 3,5-dimethylbenzoate to form methyl 3,5-dimethyl-4-nitrobenzoate. The second step involves the reduction of the nitro group to an amine, yielding the final product.
Q2: I am experiencing low yields in the reduction of methyl 3,5-dimethyl-4-nitrobenzoate. What are the potential causes and solutions?
A2: Low yields in the reduction step can stem from several factors, including incomplete reaction, degradation of the starting material or product, and inefficient workup. Common troubleshooting steps include verifying the quality and activity of the reducing agent, optimizing the reaction temperature and time, and ensuring the pH is appropriate during the workup to prevent loss of the product.
Q3: My final product is discolored. What are the likely impurities and how can I remove them?
A3: Discoloration often indicates the presence of residual starting material, byproducts from the reduction step, or oxidation of the amine product. Purification can be achieved through recrystallization, typically from a solvent system like ethanol/water or ethyl acetate/hexanes. For persistent impurities, column chromatography may be necessary.
Q4: How can I monitor the progress of the reduction reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, will show the disappearance of the starting nitro compound and the appearance of the more polar amine product.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | 1. Insufficient amount or activity of reducing agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase the equivalents of the reducing agent (e.g., iron powder). 2. Extend the reaction time and monitor by TLC. 3. Increase the reaction temperature as per the protocol. |
| Product loss during workup | 1. Product remains in the aqueous layer during extraction. 2. Premature precipitation during filtration. | 1. Adjust the pH of the aqueous layer to be basic before extraction to ensure the amine is in its free base form. 2. Ensure the filtration of hot solutions is done quickly to avoid crystallization in the funnel. |
| Formation of byproducts | Side reactions due to overly harsh conditions. | Optimize reaction conditions, such as temperature and rate of addition of reagents. |
Issue 2: Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Oily product after recrystallization | Inappropriate solvent system. | Screen for a suitable recrystallization solvent or solvent pair. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexanes. |
| Poor separation on column chromatography | Incorrect eluent polarity. | Optimize the eluent system using TLC. A gradient elution from low to high polarity may be required. |
| Persistent colored impurities | Oxidation of the amine or highly colored byproducts. | Treat the crude product with activated charcoal during recrystallization. Ensure the purification process is carried out promptly after synthesis. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-dimethyl-4-nitrobenzoate
This protocol is a general method for the nitration of an activated aromatic ring.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and methyl 3,5-dimethylbenzoate to 0-5 °C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice. The solid precipitate is the crude nitro compound.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.
Protocol 2: Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate to this compound[1]
-
Reaction Setup: To a solution of methyl 3,5-dimethyl-4-nitrobenzoate (1.0 eq) in methanol, add iron powder (6.0 eq).
-
Reduction: Heat the mixture to 80 °C and then add 37% hydrochloric acid (1.0 eq) sequentially.
-
Reaction Monitoring: Maintain the reaction at 80 °C for 16 hours, monitoring for the disappearance of the starting material by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite™. Wash the filter cake with methanol.
-
Isolation: Concentrate the filtrate to dryness to obtain the crude this compound.
Quantitative Data Summary
| Parameter | Synthesis of Methyl 3,5-dimethyl-4-nitrobenzoate | Reduction to this compound | Reference |
| Typical Yield | 80-90% | ~99% | General knowledge,[1] |
| Reaction Time | 1-3 hours | 16 hours | General knowledge,[1] |
| Reaction Temp. | 0-10 °C (addition), RT (reaction) | 80 °C | General knowledge,[1] |
| Purity (crude) | >90% | >95% | General knowledge,[1] |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 4-amino-3,5-dimethylbenzoate and Other Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Methyl 4-amino-3,5-dimethylbenzoate with other isomeric and substituted aminobenzoates. The analysis is supported by experimental data and established principles of physical organic chemistry, with a focus on reactions pertinent to synthetic chemistry and drug development, such as electrophilic aromatic substitution and the Sandmeyer reaction.
Introduction
Aminobenzoates are a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their reactivity is of paramount importance for the development of efficient synthetic routes. This compound, with its unique substitution pattern, presents a distinct reactivity profile compared to other aminobenzoates. This guide aims to elucidate these differences through a detailed comparison of their performance in key chemical transformations. The primary factors influencing the reactivity of these molecules are the electronic effects of the substituents on the benzene ring and the steric hindrance around the reactive sites, namely the amino group and the aromatic ring itself.
Factors Influencing Reactivity
The reactivity of aminobenzoates in reactions such as electrophilic aromatic substitution and reactions involving the amino group is primarily governed by:
-
Electronic Effects: The amino group (-NH₂) is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions due to its ability to donate its lone pair of electrons into the benzene ring through resonance. The ester group (-COOCH₃) is a deactivating group, withdrawing electron density from the ring. The interplay of these electronic effects determines the overall electron density of the aromatic ring and its susceptibility to electrophilic attack.
-
Steric Effects: The presence of bulky substituents, particularly in the ortho positions relative to a reactive center, can significantly hinder the approach of reagents. This "ortho effect" can dramatically reduce reaction rates, and in some cases, prevent a reaction from occurring altogether.
In the case of This compound , the two methyl groups positioned ortho to the amino group exert a significant steric effect. This steric hindrance is a dominant factor in its reactivity profile.
Comparative Reactivity in Key Reactions
To provide a clear comparison, we will examine the reactivity of this compound in relation to other common aminobenzoates in two fundamental reaction types: electrophilic aromatic substitution (specifically acylation) and the Sandmeyer reaction.
Electrophilic Aromatic Substitution: Acylation
Acylation of the amino group is a common reaction for aminobenzoates. The rate of this reaction is highly sensitive to steric hindrance around the amino group.
Table 1: Relative Rate Constants for the Acylation of Aniline and its Ortho-Substituted Derivatives with Benzoyl Chloride
| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) | Observations |
| Aniline | H | 1 | Unhindered aniline serves as the baseline for comparison.[1] |
| 2-Methylaniline | CH₃ | ~0.1 | A single methyl group at the ortho position significantly reduces the reaction rate due to moderate steric hindrance.[1] |
| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | The presence of two methyl groups drastically decreases the reaction rate, highlighting the pronounced effect of di-ortho substitution.[1] |
Data is based on representative kinetic studies of acylation reactions.
The data in Table 1 clearly demonstrates the profound impact of ortho-alkylation on the rate of acylation. This compound, being a derivative of 2,6-dimethylaniline, is expected to exhibit similarly low reactivity in N-acylation reactions due to the severe steric hindrance created by the two ortho-methyl groups.
Caption: Logical relationship of decreasing N-acylation reactivity with increasing ortho-substitution.
Sandmeyer Reaction
The Sandmeyer reaction, which involves the conversion of a primary aromatic amine to various functional groups via a diazonium salt intermediate, is another cornerstone of aromatic chemistry. The formation of the diazonium salt (diazotization) and its subsequent reaction are both influenced by the electronic and steric environment of the amino group.
Furthermore, the subsequent substitution of the diazonium group can also be affected. However, as the diazonium group is linear and extends away from the ring, the steric hindrance from the ortho-methyl groups may be less impactful in this step compared to the initial diazotization. Nevertheless, the overall yield and rate of the Sandmeyer reaction are likely to be lower for this compound compared to its less sterically hindered counterparts.
Table 2: Predicted Relative Reactivity in Sandmeyer Reactions
| Aminobenzoate | Ortho-Substituents to -NH₂ | Predicted Relative Reactivity | Rationale |
| Methyl 4-aminobenzoate | None | High | No steric hindrance at the amino group. |
| Methyl 3-aminobenzoate | None | High | No steric hindrance at the amino group. |
| Methyl 2-aminobenzoate | One -COOCH₃ group (ortho) | Moderate to Low | Steric hindrance from the ortho-ester group can reduce the rate of diazotization. |
| Methyl 4-amino-3-methylbenzoate | One -CH₃ group (ortho) | Moderate | Moderate steric hindrance from one ortho-methyl group. |
| This compound | Two -CH₃ groups (ortho) | Low | Significant steric hindrance from two ortho-methyl groups is expected to significantly decrease the rate of diazotization. |
Caption: General experimental workflow for the Sandmeyer reaction.
Experimental Protocols
The following are representative experimental protocols for the reactions discussed. Researchers should adapt these protocols based on the specific substrate and available laboratory equipment.
Protocol 1: General Procedure for N-Acylation of Aminobenzoates
Materials:
-
Aminobenzoate (1.0 eq)
-
Acylating agent (e.g., benzoyl chloride, 1.1 eq)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Pyridine or Triethylamine, 1.2 eq)
Procedure:
-
Dissolve the aminobenzoate in the aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Sandmeyer Reaction of Aminobenzoates
Materials:
-
Aminobenzoate (1.0 eq)
-
Sodium nitrite (NaNO₂, 1.1 eq)
-
Aqueous acid (e.g., HCl, H₂SO₄)
-
Copper(I) salt (e.g., CuCl, CuBr, CuCN, 1.2 eq)
Procedure:
-
Diazotization:
-
Dissolve or suspend the aminobenzoate in the aqueous acid in a beaker and cool to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve or suspend the copper(I) salt in the corresponding concentrated acid (e.g., CuCl in HCl). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Conclusion
The reactivity of this compound is significantly influenced by the steric hindrance imposed by the two ortho-methyl groups. Compared to other aminobenzoates lacking such bulky ortho-substituents, it exhibits markedly lower reactivity in reactions involving the amino group, such as N-acylation and diazotization. This reduced reactivity should be a key consideration for chemists planning synthetic routes involving this compound. While the electronic effects of the amino and ester groups are still at play, the steric factor is the dominant determinant of its chemical behavior in many common transformations. This guide provides a foundational understanding for researchers to anticipate the reactivity of this and similar sterically hindered aminobenzoates and to design appropriate reaction conditions to achieve desired synthetic outcomes.
References
Synthetic utility of Methyl 4-amino-3,5-dimethylbenzoate versus ethyl 4-amino-3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice between structurally similar building blocks can significantly impact reaction outcomes, yields, and the overall efficiency of a synthetic route. This guide provides a detailed comparison of the synthetic utility of Methyl 4-amino-3,5-dimethylbenzoate and its ethyl counterpart, Ethyl 4-amino-3,5-dimethylbenzoate. While direct comparative studies are not extensively documented in publicly available literature, this guide extrapolates from established principles of organic chemistry and available data on related compounds to offer a comprehensive overview for researchers.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. These properties can influence their behavior in different solvent systems and their suitability for various reaction conditions.
| Property | This compound | Ethyl 4-amino-3,5-dimethylbenzoate | Reference(s) |
| CAS Number | 3095-48-5 | 3095-47-4 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₁H₁₅NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | 193.24 g/mol | [1][2] |
| Boiling Point | 282 °C | 343.9 °C at 760 mmHg | [1][2] |
| Melting Point | 72-75 °C | Not available | [1] |
| Density | Not available | 1.081 g/cm³ | [2] |
| Solubility | Soluble in alcohol and ether, slightly soluble in water | Not available | [1] |
Synthetic Utility: A Comparative Analysis
Both this compound and Ethyl 4-amino-3,5-dimethylbenzoate serve as valuable intermediates in organic synthesis, particularly in the pharmaceutical industry.[1][2] The core structure, a substituted aniline, offers two primary reactive sites: the amino group and the ester functionality.
Reactivity of the Amino Group
The amino group is nucleophilic and can readily undergo a variety of transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.
The primary difference in the reactivity of the amino group in these two molecules is likely to be minimal and would primarily be influenced by the steric hindrance imposed by the adjacent methyl groups on the benzene ring, rather than the nature of the ester group.
Reactivity of the Ester Group
The key difference in the synthetic utility of these two compounds lies in the reactivity of the ester functionality.
-
Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Generally, methyl esters are considered to be slightly more stable towards hydrolysis than their ethyl counterparts due to the smaller size of the methoxy group.
-
Transesterification: The ester group can be exchanged by reacting with another alcohol in the presence of an acid or base catalyst.
-
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
The ethyl ester, being slightly more sterically hindered, might exhibit slower reaction rates in transformations involving the ester carbonyl group compared to the methyl ester.
Experimental Protocols
While a direct head-to-head comparative study is not available, the following are representative protocols for the synthesis of the parent compounds and a common subsequent reaction (acylation). These protocols are based on procedures for structurally similar molecules and can be adapted for Methyl and Ethyl 4-amino-3,5-dimethylbenzoate.
Protocol 1: Synthesis of this compound
This procedure is adapted from the synthesis of Methyl 4-amino-3-methylbenzoate.
Reaction: Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate
Materials:
-
Methyl 3,5-dimethyl-4-nitrobenzoate (1.0 eq)
-
Iron powder (6.0 eq)
-
37% Hydrochloric acid (1.0 eq)
-
Methanol
Procedure:
-
To a solution of Methyl 3,5-dimethyl-4-nitrobenzoate (e.g., 10.0 g, 0.0478 mol) in methanol (100 mL) at 0°C, sequentially add iron powder (15.7 g, 0.2869 mol) and 37% hydrochloric acid (1.72 g, 0.0478 mol).[3]
-
Heat the reaction mixture to 80 °C and maintain for 16 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify by recrystallization or column chromatography as needed. A reported yield for a similar reaction is 99%.[3]
Protocol 2: Synthesis of Ethyl 4-amino-3,5-dimethylbenzoate
This procedure can be adapted from the synthesis of other ethyl aminobenzoates.
Reaction: Esterification of 4-amino-3,5-dimethylbenzoic acid
Materials:
-
4-amino-3,5-dimethylbenzoic acid (1.0 eq)
-
Anhydrous ethanol
-
Thionyl chloride or concentrated sulfuric acid (catalytic)
Procedure:
-
Suspend 4-amino-3,5-dimethylbenzoic acid in an excess of anhydrous ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (or concentrated sulfuric acid) dropwise.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 3: Comparative Acylation (Hypothetical)
This protocol outlines a hypothetical experiment to directly compare the reactivity of the two esters in an acylation reaction.
Reaction: N-Acetylation with Acetic Anhydride
Materials:
-
This compound (1.0 eq)
-
Ethyl 4-amino-3,5-dimethylbenzoate (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine (catalytic)
-
Dichloromethane (DCM)
Procedure:
-
In two separate reaction flasks, dissolve equimolar amounts of this compound and Ethyl 4-amino-3,5-dimethylbenzoate in DCM.
-
Add a catalytic amount of pyridine to each flask.
-
At the same time, add acetic anhydride to each flask and stir at room temperature.
-
Monitor the reactions at regular time intervals using TLC or High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting materials and the formation of the N-acetylated products.
-
Upon completion, quench the reactions with water, and work up as described in Protocol 2.
-
Compare the yields and reaction times for both esters.
Expected Outcome: Due to the minimal electronic difference between the methyl and ethyl ester groups, the reaction rates and yields are expected to be very similar. Any observed differences would likely be minor and could be attributed to slight variations in solubility or steric hindrance.
Visualizing Synthetic Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General synthetic workflow for the preparation of Methyl and Ethyl 4-amino-3,5-dimethylbenzoate via Fischer esterification.
Caption: Comparison of steric hindrance between the methyl and ethyl ester groups.
References
A Cost-Benefit Analysis of Methyl 4-amino-3,5-dimethylbenzoate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Aminobenzoate Building Blocks in the Synthesis of Kinase Inhibitors
In the landscape of drug discovery and organic synthesis, the selection of appropriate building blocks is a critical decision that influences not only the synthetic route's efficiency but also the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API). Methyl 4-amino-3,5-dimethylbenzoate is an aromatic amine that offers a unique substitution pattern for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This guide provides a comprehensive cost-benefit analysis of using this compound in comparison to a more common alternative, Methyl 4-aminobenzoate, in the context of synthesizing a hypothetical pyrimidine-based kinase inhibitor intermediate.
Executive Summary
This compound provides steric hindrance and electronic effects from its two methyl groups, which can be advantageous in directing reactions and potentially improving the binding affinity of the final compound to its biological target. However, these advantages come at a higher starting material cost compared to simpler aminobenzoates. This guide presents a comparative analysis of these two building blocks, focusing on a representative synthetic application, to aid researchers in making an informed decision based on both chemical and economic factors.
Comparative Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate
The synthesis of pyrimidine derivatives is a common strategy in the development of kinase inhibitors, which are crucial in oncology research.[1][2] The amino group of the aminobenzoate is key for the construction of the pyrimidine ring. In this guide, we compare the synthesis of a hypothetical intermediate, 2-(4-(methoxycarbonyl)phenylamino)pyrimidine-5-carbonitrile, and its dimethylated analog.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the synthesis of the target pyrimidine intermediate starting from this compound and Methyl 4-aminobenzoate.
| Parameter | This compound | Methyl 4-aminobenzoate |
| Starting Material Cost | ~$18.40 / 1 g | ~
|
| Molecular Weight | 179.22 g/mol | 151.16 g/mol [4] |
| Reaction Yield (Estimated) | 85-95% | 90-98% |
| Purity of Intermediate | High | High |
| Key Advantages | - Methyl groups can enhance solubility in organic solvents.- Steric hindrance can lead to higher regioselectivity in subsequent reactions.- Potential for improved biological activity of the final compound. | - Significantly lower cost.- Readily available from numerous suppliers. |
| Key Disadvantages | - Higher starting material cost. | - Lack of substitution may lead to lower selectivity in some reactions.- May result in final compounds with different pharmacokinetic profiles. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of the pyrimidine intermediates. These protocols are based on established synthetic methods for similar compounds.
Protocol 1: Synthesis of Methyl 4-((5-cyanopyrimidin-2-yl)amino)-3,5-dimethylbenzoate
Materials:
-
This compound
-
2-chloropyrimidine-5-carbonitrile
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add 2-chloropyrimidine-5-carbonitrile (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the title compound.
Protocol 2: Synthesis of Methyl 4-((5-cyanopyrimidin-2-yl)amino)benzoate
Materials:
-
Methyl 4-aminobenzoate[5]
-
2-chloropyrimidine-5-carbonitrile
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of Methyl 4-aminobenzoate (1.0 eq) in DMF, add 2-chloropyrimidine-5-carbonitrile (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the title compound.
Mandatory Visualization
Logical Workflow for Building Block Selection
The following diagram illustrates the decision-making process for selecting between this compound and its alternatives in a drug discovery project.
Caption: Decision workflow for aminobenzoate building block selection.
Simplified EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers.[6][7] Kinase inhibitors developed from aminobenzoate scaffolds can block this pathway.
Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.
Conclusion
The choice between this compound and Methyl 4-aminobenzoate as a synthetic building block is a trade-off between cost and potential performance benefits. For early-stage drug discovery, where exploring the impact of structural diversity on biological activity is paramount, the higher cost of this compound may be justified. The presence of the methyl groups can significantly influence the conformation and binding of the final molecule, potentially leading to higher potency or selectivity. For later-stage development or cost-sensitive applications, the significantly cheaper and readily available Methyl 4-aminobenzoate presents a more economically viable option, provided that the desired activity profile can be achieved. Ultimately, the decision should be based on a careful evaluation of the project's specific goals, budget, and the desired properties of the target molecule.
References
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 235280250 [thermofisher.com]
- 4. Methyl 4-aminobenzoate 98 619-45-4 [sigmaaldrich.com]
- 5. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ClinPGx [clinpgx.org]
Comparative Guide to the Biological Activities of Compounds Derived from Substituted Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized from precursors related to Methyl 4-amino-3,5-dimethylbenzoate. Due to a scarcity of publicly available data on derivatives of this compound, this document focuses on compounds synthesized from structurally similar starting materials to provide a relevant comparative framework. The guide covers antibacterial, anticancer, and anti-inflammatory activities, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and development.
Antibacterial Activity: Aditoprim, a Dihydrofolate Reductase Inhibitor
While specific antibacterial compounds derived directly from this compound are not extensively reported in the literature, a closely related compound, Methyl 4-dimethylamino-3,5-dimethoxybenzoate, serves as a key intermediate in the synthesis of the antibacterial agent Aditoprim. Aditoprim is a dihydrofolate reductase inhibitor, a class of antibiotics that block the synthesis of tetrahydrofolate, an essential cofactor for the production of nucleic acids and amino acids in bacteria.
The synthesis of the Aditoprim intermediate starts from 4-amino-3,5-dibromobenzoic acid, which is structurally analogous to the target precursor. The bromine atoms are replaced by methoxy groups, followed by methylation of the amino and carboxylic acid functionalities[1].
Table 1: Synthesis Overview of Aditoprim Intermediate
| Step | Reaction | Starting Material | Product | Reagents |
| 1 | Methoxylation | 4-amino-3,5-dibromobenzoic acid | 4-amino-3,5-dimethoxybenzoic acid | Alkali methylate, Cu₂O, Dimethylformamide or Dimethylacetamide |
| 2 | Methylation | 4-amino-3,5-dimethoxybenzoic acid | Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate | Dimethyl sulfate, Base (e.g., Potassium carbonate) |
Experimental Protocols
Synthesis of 4-amino-3,5-dimethoxybenzoic acid: 4-amino-3,5-dibromobenzoic acid is reacted with an alkali methylate in the presence of Cu₂O and either dimethylformamide or dimethylacetamide. The reaction mixture is heated, and upon completion, the product is isolated by acidification and filtration or extraction[1].
Synthesis of Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate: 4-amino-3,5-dimethoxybenzoic acid is methylated using dimethyl sulfate in the presence of a base, such as potassium carbonate, in a suitable solvent like a lower aliphatic or cycloaliphatic ketone. The reaction is carried out under heating[1].
Diagram 1: Synthesis of Aditoprim Intermediate
Caption: Synthetic pathway to the Aditoprim intermediate.
Anticancer Activity: 4-Methylbenzamide Derivatives as Protein Kinase Inhibitors
Derivatives of 4-methylbenzamide, which shares a structural similarity with this compound, have been investigated as potential protein kinase inhibitors for cancer therapy[2][3]. These compounds often incorporate purine scaffolds to mimic ATP and bind to the kinase active site[2][3].
Table 2: In Vitro Anticancer Activity of 4-Methylbenzamide-Purine Derivatives [2]
| Compound | Target Cell Line | IC₅₀ (µM) |
| Compound 7 | K562 (Chronic Myelogenous Leukemia) | 2.27 |
| HL-60 (Promyelocytic Leukemia) | 1.42 | |
| OKP-GS (Renal Carcinoma) | 4.56 | |
| Compound 10 | K562 (Chronic Myelogenous Leukemia) | 2.53 |
| HL-60 (Promyelocytic Leukemia) | 1.52 | |
| OKP-GS (Renal Carcinoma) | 24.77 | |
| Sorafenib | K562 (Chronic Myelogenous Leukemia) | 1.95 |
| (Reference) | HL-60 (Promyelocytic Leukemia) | 1.35 |
| OKP-GS (Renal Carcinoma) | 2.34 |
Experimental Protocols
General Synthesis of 4-Methylbenzamide-Purine Derivatives: The synthesis involves the condensation of a chlorine derivative of a benzamide with the potassium salt of a purine analogue. The purine salt is typically obtained by treating the purine base with potassium carbonate in dimethylformamide at reflux[2].
In Vitro Anticancer Activity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment[4].
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours)[5].
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells metabolize MTT into formazan crystals[4].
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control, and IC₅₀ values are determined[4].
Diagram 2: General Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro cytotoxicity screening.
Antimicrobial Activity: Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidines are another class of compounds with structural similarities to purines and have demonstrated a broad spectrum of antimicrobial activities[6][7]. These compounds have shown efficacy against various Gram-positive and Gram-negative bacteria[8][9].
Table 3: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives (Inhibition Zone in mm) [10]
| Compound | S. aureus | B. subtilis | E. coli | S. typhi | A. fumigatus | C. albicans |
| 5g | 18 | 17 | 15 | 16 | 17 | 18 |
| 9b | 22 | 21 | 20 | 19 | 23 | 22 |
| Ampicillin | 24 | 25 | - | - | - | - |
| Gentamycin | - | - | 23 | 22 | - | - |
| Amphotericin B | - | - | - | - | 24 | 23 |
Experimental Protocols
General Synthesis of Thieno[2,3-d]pyrimidine Derivatives: These compounds are often synthesized from substituted 2-aminothiophene precursors. For example, cyclocondensation of 2-amino-3-cyanothiophene derivatives with various reagents can yield the thieno[2,3-d]pyrimidine core[6].
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and poured into Petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation and Compound Addition: Wells are created in the agar using a sterile borer, and a defined volume of the test compound solution is added to each well[10].
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters[11].
Diagram 3: Mechanism of Action of Dihydrofolate Reductase Inhibitors
Caption: Inhibition of Dihydrofolate Reductase by Aditoprim.
Anti-inflammatory Activity: 4-Methylcoumarin Derivatives
4-Methylcoumarin derivatives have been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells[12][13][14].
Table 4: Anti-inflammatory Activity of 4-Methylcoumarin Derivatives [12]
| Compound | Concentration (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) |
| DHEMC | 100 | Significant | Significant |
| DAEMC | 50 | Significant | Significant |
| 100 | Significant | Significant |
DHEMC: 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin DAEMC: 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages:
-
Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 24-well plates[15].
-
Compound Treatment and LPS Stimulation: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response[16].
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is measured at 540-550 nm[15][17].
-
Data Analysis: The percentage inhibition of NO production is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.
Diagram 4: LPS-induced Inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB pathway by 4-methylcoumarin derivatives.
References
- 1. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents [patents.google.com]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methylbenzamide|Research Chemical|RUO [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apec.org [apec.org]
- 12. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Methylcoumarin Derivatives with Anti-inflammatory Effects in Activated Microglial Cells [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Spectroscopic Journey: Unraveling the Chemical Signatures of Methyl 4-amino-3,5-dimethylbenzoate and Its Precursors
For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is fundamental. This guide provides a comprehensive spectroscopic comparison of Methyl 4-amino-3,5-dimethylbenzoate, a key building block in organic synthesis, with its precursors, 4-amino-3,5-dimethylbenzoic acid and 3,5-dimethyl-4-nitrobenzoic acid. Through a detailed analysis of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, we illuminate the structural transformations that occur during its synthesis.
This comparative analysis, supported by experimental protocols and data, offers a valuable resource for the identification, characterization, and quality control of these compounds in a laboratory setting.
The Synthetic Pathway: From Nitroarene to Amino Ester
The synthesis of this compound typically proceeds through a two-step process. The journey begins with the nitration of a suitable precursor to yield 3,5-dimethyl-4-nitrobenzoic acid. This intermediate is then subjected to esterification to form Methyl 3,5-dimethyl-4-nitrobenzoate. The final step involves the reduction of the nitro group to an amine, yielding the target compound.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. The data for this compound and 4-amino-3,5-dimethylbenzoic acid are predicted based on established spectroscopic principles and data from analogous compounds due to the limited availability of direct experimental spectra in the public domain.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted/Experimental)
| Compound | Aromatic H (ppm) | -CH₃ (ppm) | -OCH₃ (ppm) | -NH₂ (ppm) | -COOH (ppm) |
| 3,5-Dimethyl-4-nitrobenzoic acid | 7.9 (s, 2H) | 2.4 (s, 6H) | - | - | ~13.0 (br s, 1H) |
| 4-Amino-3,5-dimethylbenzoic acid (Predicted) | 7.5 (s, 2H) | 2.1 (s, 6H) | - | ~4.0 (br s, 2H) | ~12.0 (br s, 1H) |
| This compound (Predicted) | 7.6 (s, 2H) | 2.2 (s, 6H) | 3.8 (s, 3H) | ~3.9 (br s, 2H) | - |
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted/Experimental)
| Compound | C=O (ppm) | Aromatic C (ppm) | -CH₃ (ppm) | -OCH₃ (ppm) |
| 3,5-Dimethyl-4-nitrobenzoic acid | 166.0 | 149.0 (C-NO₂), 133.0 (C-COOH), 130.0 (C-H), 125.0 (C-CH₃) | 19.0 | - |
| 4-Amino-3,5-dimethylbenzoic acid (Predicted) | 168.0 | 148.0 (C-NH₂), 129.0 (C-H), 120.0 (C-COOH), 118.0 (C-CH₃) | 18.0 | - |
| This compound (Predicted) | 167.0 | 149.0 (C-NH₂), 130.0 (C-H), 119.0 (C-COOCH₃), 117.0 (C-CH₃) | 18.5 | 52.0 |
Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | 3,5-Dimethyl-4-nitrobenzoic acid | 4-Amino-3,5-dimethylbenzoic acid (Predicted) | This compound (Predicted) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | - |
| N-H (Amine) | - | 3400-3300 (two bands) | 3450-3350 (two bands) |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H (Aliphatic) | ~2980-2850 | ~2980-2850 | ~2980-2850 |
| C=O (Carboxylic Acid) | ~1700 | ~1690 | - |
| C=O (Ester) | - | - | ~1720 |
| N-O (Nitro) | ~1530 and ~1350 | - | - |
| C-N (Amine) | - | ~1340-1250 | ~1340-1250 |
| C-O (Ester) | - | - | ~1300-1150 |
Experimental Protocols
Synthesis of this compound
Step 1: Esterification of 3,5-Dimethyl-4-nitrobenzoic acid
-
To a solution of 3,5-dimethyl-4-nitrobenzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude Methyl 3,5-dimethyl-4-nitrobenzoate, which can be purified by recrystallization from methanol.
Step 2: Reduction of Methyl 3,5-dimethyl-4-nitrobenzoate
-
To a solution of Methyl 3,5-dimethyl-4-nitrobenzoate (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate to remove ethanol and then extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Purify by column chromatography or recrystallization if necessary.
Spectroscopic Analysis Workflow
Synthetic Route Validation: A Comparative Analysis for the Preparation of 4-amino-3,5-dimethylbenzaldehyde
A detailed comparison of two synthetic pathways to the versatile intermediate, 4-amino-3,5-dimethylbenzaldehyde, is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of a proposed route starting from Methyl 4-amino-3,5-dimethylbenzoate and a well-established alternative method, offering insights into their respective methodologies, and performance.
The synthesis of substituted aromatic aldehydes is a cornerstone of medicinal chemistry and materials science, providing key building blocks for a diverse array of complex molecules. This guide focuses on the preparation of 4-amino-3,5-dimethylbenzaldehyde, a valuable intermediate. We will explore a proposed two-step synthetic route beginning with this compound and compare it with a conventional approach that utilizes 3,5-dimethylbenzaldehyde as the starting material.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is contingent on factors such as starting material availability, overall yield, reaction conditions, and scalability. Below is a comparative summary of the two routes to 4-amino-3,5-dimethylbenzaldehyde.
| Parameter | Route 1: From this compound | Route 2: From 3,5-dimethylbenzaldehyde |
| Starting Material | This compound | 3,5-dimethylbenzaldehyde |
| Key Transformations | 1. Reduction of methyl ester to primary alcohol2. Oxidation of primary alcohol to aldehyde | 1. Nitration of the aromatic ring2. Reduction of the nitro group to an amine |
| Reagents | Reduction: Lithium Aluminium Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)Oxidation: Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂) | Nitration: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)Reduction: Tin(II) chloride (SnCl₂) and Hydrochloric acid (HCl) or Catalytic Hydrogenation (H₂, Pd/C) |
| Typical Overall Yield | Estimated: 60-75% (based on similar transformations) | 55-80%[1][2] |
| Advantages | - Potentially milder conditions for the final step.- Avoids the use of strong nitrating agents. | - Well-established and documented procedures.- High-yielding individual steps. |
| Disadvantages | - Requires a two-step conversion of the ester functionality.- Hydride reducing agents are moisture-sensitive and require careful handling. | - Use of highly corrosive and hazardous nitrating acids.- Potential for side reactions during nitration. |
Synthetic Pathway Diagrams
The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on established chemical literature for similar transformations and should be adapted and optimized for specific laboratory conditions.
Route 1: From this compound
Step 1: Reduction of this compound to (4-amino-3,5-dimethylphenyl)methanol
-
Materials: this compound, Lithium Aluminium Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Anhydrous Diethyl Ether, Saturated aqueous solution of Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminium Hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.
-
Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude (4-amino-3,5-dimethylphenyl)methanol, which can be purified by recrystallization or column chromatography.
-
Step 2: Oxidation of (4-amino-3,5-dimethylphenyl)methanol to 4-amino-3,5-dimethylbenzaldehyde
-
Materials: (4-amino-3,5-dimethylphenyl)methanol, Pyridinium chlorochromate (PCC), Anhydrous Dichloromethane (DCM), Silica gel.
-
Procedure:
-
In a round-bottom flask, dissolve (4-amino-3,5-dimethylphenyl)methanol (1.0 equivalent) in anhydrous DCM.
-
Add PCC (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium residues.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 4-amino-3,5-dimethylbenzaldehyde.
-
The product can be further purified by column chromatography on silica gel.
-
Route 2: From 3,5-dimethylbenzaldehyde
Step 1: Nitration of 3,5-dimethylbenzaldehyde to 3,5-dimethyl-4-nitrobenzaldehyde [1][2]
-
Materials: 3,5-dimethylbenzaldehyde, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice.
-
Procedure:
-
In a flask, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 3,5-dimethylbenzaldehyde (1.0 equivalent) to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0-5 °C.
-
Add the nitrating mixture dropwise to the solution of the aldehyde in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry to obtain 3,5-dimethyl-4-nitrobenzaldehyde.
-
Step 2: Reduction of 3,5-dimethyl-4-nitrobenzaldehyde to 4-amino-3,5-dimethylbenzaldehyde [1][2]
-
Materials: 3,5-dimethyl-4-nitrobenzaldehyde, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
-
Procedure:
-
In a round-bottom flask, suspend 3,5-dimethyl-4-nitrobenzaldehyde (1.0 equivalent) in ethanol.
-
Add a solution of Tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the precipitate of tin hydroxides dissolves.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield 4-amino-3,5-dimethylbenzaldehyde.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of the target molecule, applicable to both routes with minor modifications.
References
Comparative study of different reducing agents for the synthesis of Methyl 4-amino-3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 4-amino-3,5-dimethylbenzoate is a critical step in the development of various pharmaceutical compounds. The most common synthetic route involves the reduction of its nitro precursor, Methyl 4-nitro-3,5-dimethylbenzoate. The choice of reducing agent for this transformation is pivotal, impacting yield, purity, cost, safety, and environmental footprint. This guide provides a comparative analysis of four commonly employed reducing agents: Catalytic Hydrogenation (Palladium on Carbon), Iron in acidic medium, Tin(II) Chloride, and Sodium Dithionite, supported by experimental protocols and performance data.
Comparative Performance of Reducing Agents
The selection of an appropriate reducing agent is a multifactorial decision. The following table summarizes the key performance indicators for each method in the synthesis of this compound. Note: The data presented is a consolidation from literature reports on the reduction of the specified substrate or structurally similar aromatic nitro compounds and should be considered representative.
| Reducing Agent | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) | Key Advantages | Key Disadvantages |
| H₂/Pd/C | >95% | 4-16 | Room Temperature | High yield, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment, potential for catalyst poisoning, flammable hydrogen gas. |
| Fe/HCl or Fe/NH₄Cl | 85-95% | 2-4 | Reflux | Inexpensive, high functional group tolerance, environmentally benign metal. | Exothermic reaction requires careful control, workup can be tedious to remove iron salts. |
| SnCl₂·2H₂O | 80-95% | 1-3 | Reflux | Fast reaction, effective for a wide range of substrates. | Stoichiometric amounts of tin salts are produced, which can be toxic and difficult to remove.[1] |
| Na₂S₂O₄ | 70-90% | 1-4 | Room Temp - Reflux | Mild reaction conditions, good chemoselectivity, metal-free.[2][3] | Can require a large excess of the reagent, aqueous workup can be extensive. |
Experimental Workflow and Signaling Pathways
The general experimental workflow for the synthesis of this compound via the reduction of its nitro precursor is depicted below.
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methods for the reduction of aromatic nitro compounds and can be adapted for the synthesis of this compound.
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is known for its high efficiency and clean reaction profile, typically affording the product in high purity.[4]
Materials:
-
Methyl 4-nitro-3,5-dimethylbenzoate
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve Methyl 4-nitro-3,5-dimethylbenzoate (1.0 eq) in methanol (approximately 30 mL per 1 g of the nitro compound).
-
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi).
-
Stir the reaction mixture vigorously at room temperature for 8-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization if necessary.
Method 2: Reduction with Iron (Fe) in Acidic Medium
This classical method is cost-effective and robust, making it suitable for large-scale synthesis.
Materials:
-
Methyl 4-nitro-3,5-dimethylbenzoate
-
Iron powder (Fe) (3-5 eq)
-
Ethanol
-
Water
-
Ammonium chloride (NH₄Cl) or Acetic Acid
-
Sodium carbonate solution
-
Celite®
Procedure:
-
To a round-bottom flask, add Methyl 4-nitro-3,5-dimethylbenzoate (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (4-5 eq) or a catalytic amount of acetic acid to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add iron powder (3-5 eq) portion-wise to the refluxing solution to control the exothermic reaction.
-
Maintain the mixture at reflux with vigorous stirring for 2-4 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and make it basic by adding a saturated sodium carbonate solution.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake extensively with hot ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by extraction and recrystallization.
Method 3: Reduction with Tin(II) Chloride (SnCl₂)
This method is often faster than other metal-acid reductions but produces tin-based waste.
Materials:
-
Methyl 4-nitro-3,5-dimethylbenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate solution or 2M NaOH
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add Methyl 4-nitro-3,5-dimethylbenzoate (1.0 eq) and dissolve it in ethanol (approximately 10-15 mL per gram of substrate).
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) in portions (typically 4-5 equivalents). The reaction is exothermic.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add saturated sodium bicarbonate solution or 2M NaOH to neutralize the mixture and precipitate tin salts (tin hydroxides). Adjust the pH to ~8.
-
Filter the resulting slurry to remove the tin salts, washing the solid cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to afford the product. Purify by recrystallization if necessary.
Method 4: Reduction with Sodium Dithionite (Na₂S₂O₄)
This method offers a milder, metal-free alternative, which is advantageous for substrates with other reducible functional groups.[2][3]
Materials:
-
Methyl 4-nitro-3,5-dimethylbenzoate
-
Sodium dithionite (Na₂S₂O₄)
-
A suitable solvent system (e.g., Methanol/Water, Dioxane/Water)
-
Ethyl acetate
Procedure:
-
Dissolve Methyl 4-nitro-3,5-dimethylbenzoate (1.0 eq) in a suitable solvent system in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of sodium dithionite in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.
-
The reaction can be stirred at room temperature or heated to reflux, depending on the substrate's reactivity. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[2]
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Logical Relationships in Synthesis
The following diagram illustrates the logical relationship between the starting material, the key transformation (reduction), and the final product, highlighting the central role of the reducing agent.
References
The Dual Impact of Methyl Groups on Amino Function Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on molecular reactivity is paramount. The substitution of hydrogen atoms with methyl groups on an amino function is a fundamental alteration that profoundly influences its basicity and nucleophilicity. This guide provides a comprehensive comparison of the reactivity of ammonia, methylamine, dimethylamine, and trimethylamine, supported by experimental data, detailed protocols, and explanatory diagrams to elucidate the underlying principles of inductive effects and steric hindrance.
Quantitative Comparison of Amino Group Reactivity
The reactivity of the amino function is primarily governed by its basicity (the ability to accept a proton) and its nucleophilicity (the ability to attack an electron-deficient center). The following table summarizes key experimental data for ammonia and its methylated analogues in aqueous solution.
| Compound | Formula | Degree of Substitution | pKa of Conjugate Acid (in water) | Relative Rate of Reaction with Methyl Iodide (in water) |
| Ammonia | NH₃ | Primary | 9.25 | 1 |
| Methylamine | CH₃NH₂ | Primary | 10.66 | 20.6 |
| Dimethylamine | (CH₃)₂NH | Secondary | 10.73 | 41.7 |
| Trimethylamine | (CH₃)₃N | Tertiary | 9.80 | 10.1 |
The Inductive Effect of Methyl Groups
Methyl groups are electron-donating, a phenomenon known as the positive inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the lone pair of electrons more available for donation. Consequently, the basicity of the amine increases with the number of methyl groups. In the gas phase, where there are no solvent interactions, the basicity follows the order: trimethylamine > dimethylamine > methylamine > ammonia.
Caption: Inductive effect of methyl groups on the amino function.
The Role of Solvation and Steric Hindrance in Aqueous Solution
In an aqueous environment, the stability of the protonated amine (the conjugate acid) through hydrogen bonding with water molecules becomes a significant factor. Primary and secondary amines can form more stable hydrogen bonds with water compared to tertiary amines. This increased solvation stabilizes the conjugate acid, making the parent amine more basic.
Furthermore, the increasing number of bulky methyl groups around the nitrogen atom creates steric hindrance. This physical obstruction impedes the approach of electrophiles, including protons, to the nitrogen's lone pair. For trimethylamine, the significant steric hindrance outweighs the inductive effect, leading to a decrease in both basicity and nucleophilicity compared to dimethylamine in aqueous solution.
The interplay of these three factors—inductive effect, solvation, and steric hindrance—results in the observed order of basicity in water: dimethylamine > methylamine > trimethylamine > ammonia.[1][2]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves the gradual addition of a standardized acid or base to a solution of the amine while monitoring the pH.
Materials:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Amine sample of known concentration
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume and concentration of the amine solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Record the initial pH of the amine solution.
-
Add the standardized HCl solution in small, known increments from the burette.
-
After each addition, allow the pH to stabilize and record the reading.
-
Continue the titration until the pH changes significantly, indicating the equivalence point.
-
Plot the pH versus the volume of HCl added. The pKa of the conjugate acid is the pH at the half-equivalence point.
Determination of Reaction Rates by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction over time by observing the change in the concentration of reactants and products.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Amine sample
-
Methyl iodide
-
Appropriate deuterated solvent (e.g., D₂O)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Prepare a solution of the amine of known concentration in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum of the starting material.
-
Add a known amount of methyl iodide to the NMR tube to initiate the reaction.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a specific proton on the reactant and the product.
-
The rate of the reaction can be determined by plotting the concentration of the reactant or product as a function of time and fitting the data to the appropriate rate law.
Workflow for Assessing Amine Reactivity
The following diagram illustrates a general workflow for the experimental assessment of amine reactivity.
Caption: A general workflow for the experimental assessment of amine reactivity.
Conclusion
The addition of methyl groups to the amino function has a complex and non-linear effect on its reactivity. While the electron-donating inductive effect generally increases basicity and nucleophilicity, this is counteracted by the influence of solvation and steric hindrance, particularly in aqueous solutions. For researchers in drug development and organic synthesis, a thorough understanding of these competing factors is crucial for predicting and controlling the reactivity of amine-containing molecules. The experimental data and protocols provided in this guide offer a framework for the systematic assessment of these effects, enabling more informed decisions in molecular design and reaction optimization.
References
A Comparative Guide to the Applications of Substituted Aminobenzoate Esters
Substituted aminobenzoate esters represent a versatile class of molecules with significant applications across pharmaceuticals and cosmetics. The specific substitutions on the aromatic ring and the ester group allow for the fine-tuning of their biological and chemical properties. This guide provides a comparative overview of their primary applications, focusing on their roles as local anesthetics, anticancer agents, and ultraviolet (UV) filters, supported by experimental data and methodologies.
Local Anesthetic Applications
Esters of para-aminobenzoic acid (PABA) are foundational in local anesthesia.[1][2] They function by blocking voltage-gated sodium channels in nerve membranes, which prevents nerve impulse conduction and results in a temporary loss of sensation.[3] The efficacy and duration of action are highly dependent on the specific chemical structure.
The performance of local anesthetics can be quantified by their effective dose (ED50) and the latency of onset. Lower ED50 values indicate higher potency.
| Compound | Application | ED50 (mg/mL) | Onset Latency (min) | Key Metabolite |
| Procaine | Infiltration Anesthesia | - | - | p-Aminobenzoic acid (PABA)[1][4] |
| Chloroprocaine | Epidural Anesthesia | - | - | 2-chloro-4-aminobenzoic acid[4] |
| Tetracaine | Topical/Spinal Anesthesia | - | - | p-Aminobenzoic acid (PABA)[4] |
| Benzocaine | Topical Anesthesia | - | - | p-Aminobenzoic acid (PABA)[5] |
A common method to assess the efficacy of local anesthetics in animal models is the tail-flick test, which measures the response to a heat stimulus.[6][7]
-
Animal Model: Albino rats are typically used.
-
Administration: The test compound (e.g., a substituted aminobenzoate ester solution) is administered subcutaneously into the distal portion of the rat's tail (e.g., 0.05 mL). Control groups receive a saline solution, and a standard group receives a known anesthetic like lignocaine.[6]
-
Stimulus: A focused beam of heat is applied to the tail.
-
Measurement: The time taken for the rat to "flick" its tail away from the heat source is recorded as the tail-flick latency (TFL).[6]
-
Data Analysis: An increased TFL compared to the control group indicates an anesthetic effect. The duration of analgesia is measured until the TFL returns to baseline.[6]
Caption: Workflow for evaluating local anesthetic efficacy using the tail-flick test.
Anticancer Applications
Substituted aminobenzoate esters have emerged as a promising scaffold for the development of novel anticancer agents.[8][9][10] Their mechanism of action often involves inducing apoptosis (programmed cell death) or inhibiting critical signaling pathways in cancer cells.
The cytotoxic potential of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[11][12] Lower IC50 values indicate greater potency.
| Compound Type | Target Cell Line | IC50 (µM) | Reference |
| Benzamide derivatives of PABA | - | 4.53 - 5.85 | [8] |
| 2-Aminobenzothiazole derivatives | MCF-7 (Breast Cancer) | 15 - 30 | [13] |
| 2-Aminobenzothiazole derivatives | HeLa (Cervical Cancer) | 33 - 48 | [13] |
| OMS5 (2-Aminobenzothiazole) | A549 (Lung Cancer) | 22.13 - 61.03 | [14][15] |
| OMS14 (2-Aminobenzothiazole) | MCF-7 (Breast Cancer) | 22.13 - 61.03 | [14][15] |
The MTT assay is a standard colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12][16] It is widely used to screen compounds for cytotoxic effects.[11][16]
-
Cell Culture: Cancer cells (e.g., MCF-7 breast cancer line) are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow attachment.[11][12]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (substituted aminobenzoate ester) and incubated for a set period (e.g., 48 or 72 hours).[11]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals.[11][16]
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader (e.g., at 570 nm).[12]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[11]
Caption: Inhibition of the PI3K/AKT/mTOR pathway, a target for some anticancer agents.
Sunscreen and UV Filter Applications
Substituted aminobenzoate esters, particularly derivatives of PABA, are effective absorbers of UVB radiation.[17][18] This property makes them valuable active ingredients in sunscreen formulations to protect the skin from sun damage.[8][19]
The primary function of these esters in sunscreens is to absorb UV light within a specific range. While PABA itself has fallen out of favor due to skin irritation and photosensitivity concerns, its ester derivatives are still in use.[17][18]
| Compound | INCI Name | Max Concentration (US) | Max Concentration (EU) | Primary Absorption |
| Padimate O | Ethylhexyl Dimethyl PABA | 8% | 8% | UVB[17] |
| PEG-25 PABA | Ethoxylated Ethyl-4-aminobenzoate | - | 10% | UVB |
| Aminobenzoic acid | PABA | 15% | - | UVB[19] |
The fundamental mechanism of organic UV filters like aminobenzoate esters involves the absorption of high-energy UV photons, leading to an electronic excitation. The molecule then returns to its ground state, dissipating the absorbed energy as harmless thermal energy.
Caption: Mechanism of UV protection by aminobenzoate esters in sunscreen.
References
- 1. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. What are examples of ester local anesthetics and how are they metabolized? | ClinicalKeyAI [elsevier.com]
- 5. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. safecosmetics.org [safecosmetics.org]
- 19. Introduction to Sunscreens and Their UV Filters - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes to a Key Telmisartan Intermediate Using Methyl 4-amino-3,5-dimethylbenzoate
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of complex pharmaceutical compounds often involves the strategic selection of starting materials and synthetic routes to maximize efficiency, yield, and purity while minimizing costs and environmental impact. This guide provides a comparative analysis of two synthetic pathways to a key benzimidazole intermediate of the antihypertensive drug Telmisartan. The benchmarked route utilizes Methyl 4-amino-3,5-dimethylbenzoate as the starting material, and its performance is compared against a modern alternative employing a Suzuki coupling reaction.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their respective efficiencies.
| Parameter | Route 1: Classical Synthesis using this compound | Route 2: Convergent Synthesis via Suzuki Coupling |
| Starting Materials | This compound, Butyryl chloride, Nitric/Sulfuric Acid, etc. | 4-formylphenylboronic acid, 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline |
| Key Reactions | Acylation, Nitration, Reduction, Cyclization | Suzuki Coupling, Reductive Amination, Cyclization |
| Overall Yield | ~21% (reported for the analogous mono-methyl compound)[1][2] | ~46%[1] |
| Number of Steps | 8 (to Telmisartan)[2] | 6 (to Telmisartan)[1] |
| Key Step Yield | Not explicitly stated for each step | 90-95% for Suzuki Coupling[1][2] |
| Purity of Intermediate | Requires purification at multiple stages | High purity after key coupling step |
| Advantages | Utilizes a readily available substituted aminobenzoate starting material. | Higher overall yield, fewer steps, avoids harsh nitration conditions.[1][2][3] |
| Disadvantages | Lower overall yield, more synthetic steps, use of hazardous reagents (fuming nitric/sulfuric acid).[2][4] | Requires palladium catalyst and specialized boronic acid derivatives.[2][3] |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two benchmarked synthetic routes.
Caption: Workflow for the classical synthesis of the Telmisartan intermediate.
Caption: Workflow for the convergent synthesis via Suzuki coupling.
Experimental Protocols
Detailed methodologies for the key stages of each synthetic route are provided below.
Route 1: Classical Synthesis from this compound
This protocol is adapted from the original synthesis of Telmisartan, applying it to the dimethylated starting material.[1][2][5]
Step 1: Acylation
-
Dissolve this compound in a suitable solvent such as chlorobenzene.
-
Add butyryl chloride dropwise at room temperature.
-
Heat the reaction mixture to 100°C and maintain for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and isolate the product, Methyl 4-butyrylamino-3,5-dimethylbenzoate, by filtration or extraction.
Step 2: Nitration
-
To a mixture of fuming nitric acid and sulfuric acid at 0°C, add the product from Step 1 slowly, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield Methyl 4-butyrylamino-3,5-dimethyl-2-nitrobenzoate.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro compound in methanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (5 bar) at room temperature for 4 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.
Step 4: Cyclization to the Benzimidazole Intermediate
-
Reflux the crude amine from the previous step in glacial acetic acid for 1.5 hours.[1]
-
Cool the reaction mixture and pour it into water.
-
Neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and dry to obtain the desired benzimidazole intermediate.
Route 2: Convergent Synthesis via Suzuki Coupling
This modern approach offers a more efficient pathway to the biaryl core of the Telmisartan intermediate.[2][3]
Step 1: Suzuki Coupling
-
To a degassed mixture of 4-formylphenylboronic acid and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline in a suitable solvent system (e.g., THF and water), add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0).
-
Add an aqueous solution of a base, for example, sodium carbonate.
-
Heat the reaction mixture to reflux for 12 hours.
-
After cooling, separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde with a reported yield of over 90%.[2]
Step 2: Reductive Amination and Cyclization
-
The biaryl aldehyde from the Suzuki coupling is reacted with the appropriate aminobenzimidazole precursor in the presence of a reducing agent (e.g., sodium borohydride or catalytic hydrogenation).
-
The subsequent cyclization to form the final benzimidazole intermediate can be achieved by heating in a suitable solvent, often with an acid catalyst.
Conclusion
This comparative guide demonstrates that while the classical synthesis route starting from a substituted methyl aminobenzoate like this compound is a viable option, modern synthetic methodologies such as the Suzuki coupling offer significant advantages in terms of overall yield, step economy, and avoidance of harsh reagents. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the availability of starting materials, cost considerations, and scalability. The data and protocols presented here provide a foundation for making an informed decision based on objective experimental parameters.
References
A Comparative Guide to the Physicochemical Properties of Aminobenzoate Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate building blocks is a foundational decision in drug discovery, profoundly influencing the physicochemical properties, and consequently the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate. Aminobenzoates are a versatile class of aromatic building blocks, offering multiple points for chemical modification. The isomeric position of the amino group (ortho, meta, or para) and further substitutions on the benzene ring dramatically alter key properties such as acidity, lipophilicity, solubility, and melting point. This guide provides an objective comparison of common aminobenzoate building blocks, supported by experimental data, to inform rational drug design.
Physicochemical Property Data
The following table summarizes key physicochemical data for ortho-, meta-, and para-aminobenzoic acid, alongside a common ester derivative, to illustrate the impact of substituent placement and modification.
| Building Block | Molecular Formula | MW ( g/mol ) | pKₐ (Carboxyl) | pK␚ (Amino) | logP | Aqueous Solubility | Melting Point (°C) |
| 2-Aminobenzoic Acid (Anthranilic Acid) | C₇H₇NO₂ | 137.14 | 2.17 - 4.95[1][2][3] | 2.17 - 4.85[1][2] | 1.21[1][4][5] | 5.72 g/L (25 °C)[1][2] | 146 - 148[1][6][7] |
| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 3.07 - 4.78[8][9] | 4.79[8] | 0.65[10] | 5.9 g/L (15 °C)[9][10] | 178 - 180[8][11] |
| 4-Aminobenzoic Acid (PABA) | C₇H₇NO₂ | 137.14 | 2.38 | 4.85 | 0.83 | 5.39 g/L (25 °C) | 187 - 189 |
| Ethyl 4-aminobenzoate (Benzocaine) | C₉H₁₁NO₂ | 165.19 | ~2.5[12] | - | 1.85 - 1.9 | Insoluble / Slightly Soluble[12][13][14] | 88 - 92[12][15][16] |
Experimental Protocols
Accurate determination of physicochemical properties is critical. The data presented in this guide is derived from standard experimental methodologies. Below are detailed protocols for the key experiments.
Determination of Acid Dissociation Constant (pKa)
The pKa, the negative logarithm of the acid dissociation constant (Ka), is a measure of the strength of an acid in solution. For aminobenzoates, pKa values for both the carboxylic acid and the protonated amino group are relevant.
Method: Potentiometric Titration
This is a highly accurate and common method for pKa determination.
-
Preparation: A precise weight of the aminobenzoate sample is dissolved in a suitable solvent, typically purified water or a water/co-solvent mixture (e.g., methanol/water) if solubility is low. The solution is placed in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) is incrementally added to the sample solution using a calibrated burette.
-
Measurement: After each addition of titrant, the solution is allowed to equilibrate, and the pH is measured using a calibrated pH meter and electrode.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the acidic functional group has been neutralized.[13] For molecules with two ionizable groups like aminobenzoic acids, two distinct inflection points will be observed.
Determination of the Partition Coefficient (logP)
The partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. It is usually expressed in its logarithmic form, logP.
Method: Shake-Flask Method (OECD 107)
This is considered the "gold standard" for logP determination due to its direct measurement.
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are pre-saturated with each other by mixing and allowing them to separate. This minimizes volume changes during the experiment.
-
Partitioning: A small, accurately known amount of the aminobenzoate is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel or vial in a known volume ratio.
-
Equilibration: The mixture is agitated (e.g., by shaking) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The apparatus is then left stationary to allow for complete phase separation.
-
Quantification: The concentration of the aminobenzoate in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The logP is the base-10 logarithm of this value.
Caption: Workflow for logP determination via the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
Method: Equilibrium (Shake-Flask) Method
This method determines the thermodynamic solubility.
-
Sample Preparation: An excess amount of the solid aminobenzoate compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The resulting suspension is filtered to remove the undissolved solid. Centrifugation followed by careful removal of the supernatant is an alternative.
-
Quantification: The concentration of the dissolved aminobenzoate in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve is typically used for accurate quantification.[7]
Determination of Melting Point
The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range.
Method: Capillary Method
This is a simple and widely used technique for determining the melting point of a solid.
-
Sample Preparation: A small amount of the dry, finely powdered aminobenzoate sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a heating block of a melting point apparatus alongside a calibrated thermometer. Modern apparatuses use digital temperature sensors and provide a magnified view of the sample.
-
Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. Then, the heating rate is slowed to 1-2°C per minute to allow for thermal equilibrium.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow range (e.g., 0.5-2°C) is indicative of high purity.[1][8]
References
- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. 2-aminobenzoic acid [chemister.ru]
- 4. 2-aminobenzoic acid [stenutz.eu]
- 5. hmdb.ca [hmdb.ca]
- 6. ICSC 1295 - ANTHRANILIC ACID [inchem.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Aminobenzoic acid CAS#: 99-05-8 [m.chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. Ethyl 4-aminobenzoate is partially soluble in water. Generally, org.pdf [slideshare.net]
- 14. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 15. molekula.com [molekula.com]
- 16. Ethyl 4-aminobenzoate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Disposal of Methyl 4-amino-3,5-dimethylbenzoate
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. The proper disposal of specialty chemicals like Methyl 4-amino-3,5-dimethylbenzoate is not merely a procedural task but a critical component of a robust safety culture. Adherence to established disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination.
This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. While this guide is based on general best practices for chemical waste, the SDS will contain detailed information on the specific hazards associated with the compound.
Personal Protective Equipment (PPE):
A critical first step in handling any chemical is the use of appropriate PPE. For this compound, the following should be worn at all times:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or with a certified fume hood. |
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed and approved chemical waste disposal contractor.[1][2][3][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Segregation and Storage:
-
Isolate waste containing this compound from other laboratory waste streams to prevent unintended reactions.
-
Store the chemical waste in a dedicated, properly labeled, and leak-proof container. The container material should be compatible with the chemical.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Waste Collection and Labeling:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a collection for the chemical waste.[6]
-
Ensure the waste container is accurately and clearly labeled. The label must include the full chemical name, "this compound," and the words "Hazardous Waste."[6][7] Abbreviations or chemical formulas are not permissible.[6][8]
-
-
Documentation:
-
Complete all necessary waste disposal forms as required by your institution and local regulations. This documentation is crucial for tracking the waste from its point of generation to its final disposal, a principle often referred to as "cradle to grave management."[9]
-
-
Professional Disposal:
-
The licensed waste disposal company will transport the chemical to a permitted treatment, storage, and disposal facility (TSDF).
-
At the TSDF, the chemical will be managed in an environmentally responsible manner, which may include incineration or other approved chemical treatment methods.
-
Management of Spills and Contaminated Materials
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[4]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent. All cleaning materials must also be collected and disposed of as hazardous waste.
-
Do not allow spilled material to enter drains or waterways. [4]
Disposal of Empty Containers
Empty containers that previously held this compound must be handled with care as they may retain chemical residues.
-
Triple Rinsing: The container must be triple-rinsed with an appropriate solvent that can dissolve the chemical.[7][10]
-
Rinsate Collection: The rinsate from all three rinses must be collected and treated as hazardous waste.
-
Final Disposal: After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, provided all chemical labels have been defaced.[7][10]
Below is a logical workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 9. pfw.edu [pfw.edu]
- 10. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-amino-3,5-dimethylbenzoate
Essential safety protocols and logistical plans are critical for the secure and effective handling of Methyl 4-amino-3,5-dimethylbenzoate in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This guide provides detailed procedural information, from personal protective equipment (PPE) to disposal methods, to support your research and drug development endeavors.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental to minimizing exposure risks. The following table summarizes the essential protective gear required when handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize the inhalation of dust or vapors.[4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes, while a face shield offers broader coverage, especially when handling larger quantities.[4] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent direct skin contact. Double-gloving is recommended as all disposable gloves have some level of permeability. Gloves should be changed frequently.[4][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To safeguard feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Necessary when working outside a fume hood or if engineering controls are insufficient to manage airborne concentrations. The specific type of respirator will depend on the operational conditions.[1][4] |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial for both safety and the integrity of your experiments.
Step 1: Pre-Handling Preparations
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are easily accessible.[4]
-
PPE Check: Don all required PPE as detailed in the table above before entering the designated handling area.[4]
Step 2: Handling the Compound
-
Weighing: Always weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhaling dust particles.[4]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly and carefully to prevent splashing.[4]
-
Reactions: All chemical reactions should be set up within a fume hood using appropriate and securely clamped glassware.[4]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work area within the fume hood with a suitable solvent and cleaning agent.[4]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1] Contaminated clothing should be removed and laundered before reuse.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: Dispose of all waste materials, including empty containers and contaminated PPE, in a designated and clearly labeled hazardous waste container.[1]
-
Container Management: Keep waste containers tightly closed and store them in a well-ventilated area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[1][2]
-
Approved Disposal: All chemical waste must be disposed of through an approved waste disposal plant, following all local and institutional regulations.[1][2]
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps and decision-making processes, the following diagram illustrates the comprehensive workflow for handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


